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  • Product: 2-(5-bromopyridin-3-yl)ethan-1-ol
  • CAS: 1255713-61-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(5-Bromopyridin-3-yl)ethan-1-ol in Advanced Medicinal Chemistry

As drug discovery programs increasingly target complex metabolic and kinase pathways, the demand for highly functionalized, orthogonally reactive building blocks has surged. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 125571...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex metabolic and kinase pathways, the demand for highly functionalized, orthogonally reactive building blocks has surged. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) represents a premier bifunctional scaffold. By combining an aryl bromide vector for transition-metal catalysis with a flexible hydroxyethyl handle for nucleophilic substitution, this intermediate enables the rapid assembly of complex heteroaryl pharmacophores.

This technical guide explores the physicochemical profiling, synthetic methodologies, and biological applications of this critical building block, providing drug development professionals with field-proven, self-validating protocols.

Physicochemical Profiling & Structural Rationale

The strategic value of 2-(5-bromopyridin-3-yl)ethan-1-ol lies in its precise balance of polarity, basicity, and reactivity. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, often improving the aqueous solubility of the final active pharmaceutical ingredient (API), while the bromo group provides a metabolically stable site that can be functionalized late in the synthesis[1][2].

Quantitative Data Summary
PropertyValueStrategic Implication in Drug Design
Chemical Name 2-(5-bromopyridin-3-yl)ethan-1-olStandardized nomenclature for regulatory filings.
CAS Registry Number 1255713-61-1Unique identifier for sourcing and compliance[3].
Molecular Formula C₇H₈BrNODefines the elemental composition.
Molecular Weight 202.05 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1][3].
Topological Polar Surface Area 33.1 ŲOptimal for membrane permeability and CNS penetration[1][2].
LogP (Octanol/Water) ~1.1Favorable lipophilicity for oral bioavailability[1].
Hydrogen Bond Donors 1Terminal hydroxyl group available for H-bonding or functionalization[1].
Hydrogen Bond Acceptors 2Pyridine nitrogen and hydroxyl oxygen[1].

Synthetic Methodology & Orthogonal Reactivity

The synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol typically begins with the reduction of 5-bromo-3-pyridineacetic acid (CAS: 39891-12-8) [1]. The resulting primary alcohol presents two orthogonal handles: the aryl bromide (primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) and the primary alcohol (primed for activation and nucleophilic displacement).

Synthesis SM 5-Bromo-3-pyridineacetic acid (CAS: 39891-12-8) Reagent BH3-THF Reduction (Chemoselective) SM->Reagent Product 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) Reagent->Product Coupling Pd-Catalyzed Cross-Coupling Product->Coupling Br vector Activation Alcohol Activation (Mesylation) Product->Activation OH vector

Caption: Synthetic workflow and orthogonal downstream functionalization logic.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , integrating mechanistic causality with real-time experimental feedback.

Protocol A: Chemoselective Reduction to 2-(5-bromopyridin-3-yl)ethan-1-ol

Causality: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ poses a severe risk of hydrodehalogenation (cleaving the aryl bromide) and over-reduction of the electron-deficient pyridine ring. BH₃ is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids while leaving the aryl halide intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 5-bromo-3-pyridineacetic acid (1.0 eq, 10 mmol) and anhydrous THF (50 mL).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath to control the exothermic complexation.

  • Reagent Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 2.5 eq, 25 mL) over 30 minutes.

    • Mechanistic Insight: The Lewis acidic borane initially coordinates with the basic pyridine nitrogen. An excess of BH₃ (≥2.0 eq) is strictly required to ensure sufficient reagent remains to reduce the carboxylic acid.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1, UV detection). The disappearance of the highly polar baseline acid spot confirms reaction completion.

  • Quenching: Cool the mixture back to 0 °C. Carefully add methanol (10 mL) dropwise.

    • Self-Validation: The immediate evolution of H₂ gas indicates the destruction of excess borane. The cessation of effervescence serves as visual validation that the quench is complete and safe for workup.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (100 mL), wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove borate salts, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target alcohol.

Protocol B: Downstream Activation via Mesylation

Causality: The primary alcohol must be converted into a superior leaving group (methanesulfonate) to facilitate downstream nucleophilic substitution (e.g., attaching complex amines for kinase inhibitors).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under argon.

  • Base Addition: Add triethylamine (TEA, 2.0 eq, 10 mmol) and cool to 0 °C.

    • Mechanistic Insight: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the pyridine nitrogen, precipitating the starting material and halting the reaction.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq, 6 mmol). Stir for 2 hours at 0 °C.

  • Workup & Validation: Quench with ice water (20 mL). Extract with DCM (2 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate at a low temperature (<30 °C).

    • Self-Validation: The resulting mesylate is highly reactive and prone to intramolecular cyclization (forming a pyridinium salt). Immediate use of the crude product in the next synthetic step validates the understanding of its limited thermodynamic stability.

Application in Drug Discovery: CYP11B2 Inhibition

Derivatives of 5-bromo-3-pyridineacetic acid and its reduced alcohol counterpart are heavily utilized in the synthesis of heteroaryl inhibitors targeting Aldosterone Synthase (CYP11B2) [4]. Inhibition of this enzyme is a validated clinical strategy for treating renal fibrosis, diabetic nephropathy, and severe cardiovascular diseases[4].

By utilizing the bromo-pyridine core, medicinal chemists can position the basic pyridine nitrogen to interact with the heme iron in the CYP11B2 active site, while the hydroxyethyl handle is elaborated to interact with surrounding hydrophobic pockets, driving target selectivity over the highly homologous CYP11B1 enzyme.

Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R CYP11B2 Aldosterone Synthase (CYP11B2) AT1R->CYP11B2 Aldo Aldosterone Synthesis CYP11B2->Aldo MR Mineralocorticoid Receptor (MR) Activation Aldo->MR Disease Renal Fibrosis & Cardiovascular Disease MR->Disease Inhibitor Heteroaryl Inhibitor (Derived from CAS 1255713-61-1) Inhibitor->CYP11B2 Heme Coordination

Caption: Mechanism of action for CYP11B2 inhibitors derived from bromo-pyridine scaffolds.

References

  • MolAid Chemical Database. "2-(5-bromopyridin-3-yl)ethanol | 1255713-61-1". MolAid. Available at:[Link]

  • ChemSrc Database. "1255713-61-1_2-(5-bromopyridin-3-yl)ethanol Properties". ChemSrc. Available at:[Link]

  • World Intellectual Property Organization / Google Patents. "AU 2015333611 B2 - Heteroaryl compounds as aldosterone synthase inhibitors". Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-bromopyridin-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-(5-bromopyridin-3-yl)ethan-1-ol is a substituted pyridine derivative of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(5-bromopyridin-3-yl)ethan-1-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the bromopyridine moiety and a primary alcohol functional group suggests its potential as a versatile building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. These properties govern a molecule's behavior in various biological and chemical environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(5-bromopyridin-3-yl)ethan-1-ol. In the absence of extensive experimental data in publicly accessible literature, this guide also details the authoritative, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach ensures a robust framework for its characterization, empowering researchers to generate reliable data for their specific applications.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is to establish its unequivocal identity through its structure and nomenclature.

Chemical Structure:

Caption: 2D structure of 2-(5-bromopyridin-3-yl)ethan-1-ol.

IdentifierValueSource
IUPAC Name 2-(5-bromopyridin-3-yl)ethan-1-olPubChem
CAS Number 188531-03-7PubChem
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [2]
SMILES C1=C(C=NC=C1Br)CCO[1]
InChI InChI=1S/C7H8BrNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2[1]

Physicochemical Properties: A Summary

The following table summarizes the available predicted and missing experimental physicochemical data for 2-(5-bromopyridin-3-yl)ethan-1-ol. The absence of experimental values in the literature underscores the importance of the protocols detailed in the subsequent sections.

PropertyValueData TypeSource
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
Aqueous Solubility Not availableExperimental-
pKa Not availableExperimental-
LogP (Octanol-Water Partition Coefficient) 1.1Predicted (XlogP)[1]

Experimental Protocols for Core Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, authoritative protocols for the determination of aqueous solubility, pKa, and LogP. These methods are selected for their reliability and relevance in a drug discovery and development context.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3] Its principle lies in allowing a supersaturated solution of the compound to reach equilibrium, after which the concentration of the dissolved solute in the aqueous phase is quantified.

Rationale for Method Selection: This method is chosen for its accuracy and its ability to determine the intrinsic solubility, a pH-independent value for non-ionizable compounds or the solubility of the neutral species for ionizable compounds.[4]

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of the Aqueous Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Other buffer systems can be employed depending on the specific requirements of the study.

  • Addition of the Compound: Add an excess amount of 2-(5-bromopyridin-3-yl)ethan-1-ol to a sealed, inert container (e.g., a glass vial) containing a known volume of the aqueous buffer. The excess of solid material is crucial to ensure that saturation is achieved.

  • Equilibration: The container is then agitated in a temperature-controlled environment (e.g., a shaker incubator) at a constant temperature, typically 25°C or 37°C, for a sufficient period (usually 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

  • Quantification: The concentration of the dissolved compound in the clear supernatant is then determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is constructed using standard solutions of the compound of known concentrations to ensure accurate quantification.

Determination of pKa: Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for ionizable compounds, as it dictates the extent of ionization at a given pH. This, in turn, influences solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa values.

Rationale for Method Selection: This technique directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed amount of 2-(5-bromopyridin-3-yl)ethan-1-ol is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant and is added incrementally using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate between additions.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point(s) of the titration are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the titration data. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffering region on the titration curve.

Determination of LogP: The Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties. The shake-flask method, as described in the OECD Guideline for the Testing of Chemicals 107, is the benchmark method for its determination.

Rationale for Method Selection: This method directly measures the partitioning of a compound between two immiscible phases, providing a direct and reliable measure of its lipophilicity.

Experimental Workflow:

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the subsequent partitioning experiment is not affected by changes in the solvent volumes.

  • Partitioning: A known amount of 2-(5-bromopyridin-3-yl)ethan-1-ol is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel or a suitable vial.

  • Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases. The vessel is then allowed to stand undisturbed for the phases to fully separate. Centrifugation can be used to aid in the separation.

  • Phase Separation and Quantification: The n-octanol and aqueous layers are carefully separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Predicted Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the bromo and the ethyl-alcohol substituents. The methylene protons of the ethyl group will likely appear as two distinct multiplets, and the hydroxyl proton will be a broad singlet, the position of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be characteristic of a substituted pyridine, and the carbons of the ethyl-alcohol side chain will appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and C=C/C=N stretching vibrations of the aromatic pyridine ring will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of water from the alcohol group and cleavage of the ethyl side chain.

Stability and Reactivity

The chemical stability and reactivity of 2-(5-bromopyridin-3-yl)ethan-1-ol are dictated by its constituent functional groups:

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. It is generally stable to mild oxidizing and reducing conditions.

  • Bromo Substituent: The carbon-bromine bond can undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable intermediate for the synthesis of more complex analogues.

  • Primary Alcohol: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

Safety and Handling

As with any laboratory chemical, 2-(5-bromopyridin-3-yl)ethan-1-ol should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(5-bromopyridin-3-yl)ethan-1-ol. While a significant gap exists in the publicly available experimental data for this compound, this guide has equipped researchers with the necessary knowledge of its chemical identity and predicted properties. More importantly, it has detailed the authoritative and robust experimental protocols required to determine its aqueous solubility, pKa, and LogP. By following these methodologies, researchers in drug discovery and development can generate the high-quality, reliable data essential for advancing their scientific endeavors. The elucidation of these core physicochemical properties will undoubtedly facilitate the rational design and development of novel therapeutics derived from this promising chemical scaffold.

References

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • PubChem. 2-Azido-2-(5-bromopyridin-3-yl)ethan-1-ol. [Link]

  • ChemBK. (S)-1-(3-bromopyridin-2-yl)ethanol. [Link]

  • PubChemLite. 2-(5-bromopyridin-3-yl)ethan-1-ol. [Link]

  • Bighash, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • MilliporeSigma. (S)-1-(5-Bromopyridin-3-yl)ethan-1-ol. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-1.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • U.S. Environmental Protection Agency. (2012). determination of partition - coefficient and hydrolysis. [Link]

Sources

Exploratory

Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol from 5-bromonicotinic acid: A Comprehensive Methodological Guide

Executive Summary & Strategic Rationale The synthesis of functionalized halopyridines is a cornerstone of modern pharmaceutical development, providing versatile building blocks for cross-coupling reactions and active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of functionalized halopyridines is a cornerstone of modern pharmaceutical development, providing versatile building blocks for cross-coupling reactions and active pharmaceutical ingredient (API) design. The transformation of 5-bromonicotinic acid to 2-(5-bromopyridin-3-yl)ethan-1-ol requires a one-carbon homologation coupled with a net reduction of the carboxylic acid oxidation state to a primary alcohol.

While multiple homologation strategies exist (such as the Arndt-Eistert synthesis or Wittig olefination), this guide details a highly scalable, five-step nitrile homologation route . This pathway avoids the use of explosive diazomethane and eliminates the atom-inefficient triphenylphosphine oxide byproducts associated with Wittig reactions. By leveraging highly chemoselective borane reductions and robust S_N2 cyanation, this route ensures high overall yields while preserving the sensitive aryl bromide functionality for downstream functionalization.

Reaction Workflow & Mechanistic Pathway

The synthetic sequence is designed to be sequential and self-purifying where possible, minimizing the need for exhaustive chromatographic separations.

SynthesisWorkflow A 5-Bromonicotinic Acid (Starting Material) B (5-Bromopyridin-3-yl)methanol (Intermediate 1) A->B BH3-THF, 0°C to RT (Reduction) C 3-Bromo-5-(chloromethyl)pyridine (Intermediate 2) B->C SOCl2, DCM, Reflux (Chlorination) D 2-(5-Bromopyridin-3-yl)acetonitrile (Intermediate 3) C->D NaCN, DMF, RT (Cyanation) E 2-(5-Bromopyridin-3-yl)acetic acid (Intermediate 4) D->E NaOH, H2O/EtOH, Δ (Hydrolysis) F 2-(5-Bromopyridin-3-yl)ethan-1-ol (Target Product) E->F BH3-THF, 0°C to RT (Reduction)

Figure 1: Five-step synthetic workflow for the homologation and reduction of 5-bromonicotinic acid.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction to (5-Bromopyridin-3-yl)methanol

Objective & Causality: Carboxylic acids are notoriously difficult to reduce without affecting sensitive functionalities. While lithium aluminum hydride (LiAlH₄) is a powerful reductant, its use on halopyridines often leads to unwanted hydrodebromination. Instead, Borane-Tetrahydrofuran (BH₃·THF) complex is highly electrophilic and chemoselectively reduces the carboxylic acid to the corresponding methanol derivative while leaving the pyridine ring and the bromine atom intact (1)[1].

Protocol:

  • Charge a flame-dried flask with 5-bromonicotinic acid (1.0 equiv) and anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise add BH₃·THF (1.0 M in THF, 3.0 equiv) over 30 minutes to control the evolution of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Quench carefully with methanol until gas evolution ceases. Concentrate in vacuo. TLC (EtOAc/Hexane) will show the disappearance of the baseline acid spot. ¹H NMR will confirm the product via the appearance of a singlet at ~4.7 ppm (integrating for 2H) corresponding to the hydroxymethyl group.

Step 2: Chlorination to 3-Bromo-5-(chloromethyl)pyridine

Objective & Causality: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) or Appel conditions because its byproducts—sulfur dioxide and hydrogen chloride—are gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for a self-purifying workup where the excess reagent is simply removed in vacuo, yielding the hydrochloride salt of the product (2)[2].

Protocol:

  • Dissolve (5-bromopyridin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) or use neat SOCl₂ if scaling up.

  • Add SOCl₂ (2.0 to 5.0 equiv) dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • Self-Validation: The reaction is complete when gas evolution ceases. Remove volatiles under reduced pressure and triturate the residue with hexanes to precipitate the HCl salt of the product as a solid[2]. IR spectroscopy will validate the transformation by the complete disappearance of the broad -OH stretch (3200–3500 cm⁻¹).

Step 3: Cyanation to 2-(5-Bromopyridin-3-yl)acetonitrile

Objective & Causality: Sodium cyanide (NaCN) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the gold standard for this one-carbon homologation. DMF poorly solvates the cyanide anion, rendering it highly nucleophilic and ensuring rapid S_N2 displacement of the primary chloride.

Protocol:

  • Dissolve 3-bromo-5-(chloromethyl)pyridine hydrochloride (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add NaCN (1.5 equiv) in portions at room temperature. (Caution: Highly toxic. Perform in a well-ventilated fume hood with proper basic scrubbing protocols).

  • Stir at room temperature for 4-6 hours.

  • Self-Validation: Dilute with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. TLC will confirm the consumption of the chloride. IR spectroscopy is highly diagnostic here, showing a sharp, distinct C≡N stretching band at ~2250 cm⁻¹.

Step 4: Hydrolysis to 2-(5-Bromopyridin-3-yl)acetic acid

Objective & Causality: Base-catalyzed hydrolysis using aqueous sodium hydroxide in ethanol is preferred over acid catalysis. Acidic hydrolysis of nitriles frequently stalls at the primary amide stage due to the stability of the amide resonance structure. Refluxing in strong base bypasses this bottleneck, driving the reaction completely to the carboxylate salt (3)[3].

Protocol:

  • Suspend the nitrile (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (5.0 equiv).

  • Reflux the mixture at 80 °C for 12 hours until ammonia gas evolution ceases.

  • Cool to room temperature and evaporate the ethanol in vacuo.

  • Self-Validation: Acidify the remaining aqueous layer with 1M HCl to pH ~3-4. The homologated acid will precipitate out of solution, acting as a visual confirmation of successful hydrolysis. The IR spectrum will lose the nitrile peak and gain a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Step 5: Reduction to 2-(5-Bromopyridin-3-yl)ethan-1-ol

Objective & Causality: The final homologated acid is reduced to the target ethanol derivative using the same chemoselective BH₃·THF protocol established in Step 1, ensuring the aryl bromide remains untouched (1)[1].

Protocol:

  • Dissolve 2-(5-bromopyridin-3-yl)acetic acid (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Add BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise.

  • Stir at room temperature for 12 hours, then carefully quench with methanol.

  • Self-Validation: Following aqueous workup and extraction with EtOAc, ¹H NMR provides definitive proof of the final structure: the new ethylene bridge will appear as two distinct triplets (or multiplets) around 2.9 ppm (Ar-CH₂) and 3.9 ppm (-CH₂-OH), integrating for 2H each.

Quantitative Process Parameters

The following table summarizes the expected quantitative parameters for the synthesis, assuming standard laboratory scale (10–50 mmol).

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 ReductionBH₃·THF, THF0 to 251285 - 90
2 ChlorinationSOCl₂ (neat or DCM)60 (Reflux)290 - 95
3 CyanationNaCN, DMF254 - 680 - 85
4 HydrolysisNaOH, H₂O/EtOH80 (Reflux)1285 - 90
5 ReductionBH₃·THF, THF0 to 251280 - 85
Total Homologation - - ~42 ~45 - 55 (Overall)

References

  • Title: WO2007089193A1 - A process for preparing 2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]1H-indole-5-carbonitrile as a free base or salts thereof.
  • Title: WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors.
  • Title: EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith.
  • Title: CA2836175A1 - Heterocyclyl-pyridinyl-based biphosphonic acid, pharmaceutically acceptable salt thereof, composition thereof and method of use thereof.

Sources

Foundational

Preparation of 2-(5-Bromopyridin-3-yl)ethan-1-ol Precursors: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines serve as critical pharmacophores. Specifically, 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as critical pharmacophores. Specifically, 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a highly versatile bifunctional building block. The presence of the 5-bromo substituent allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), while the primary alcohol provides a handle for etherification, oxidation, or conversion into a leaving group. This whitepaper details the authoritative synthetic routes, mechanistic rationales, and self-validating protocols required to prepare this precursor with high atom economy and structural fidelity.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol requires careful navigation of the pyridine ring's electron-deficient nature and the lability of the carbon-bromine bond. We evaluate two primary pathways based on commercially available starting materials:

  • Route A: Turbo-Grignard Halogen-Metal Exchange. Starting from 3,5-dibromopyridine, a regioselective Br/Mg exchange is performed followed by homologation with ethylene oxide (oxirane) [1].

  • Route B: Carboxylic Acid/Ester Reduction. Starting from 2-(5-bromopyridin-3-yl)acetic acid or its methyl ester, the carbonyl is reduced to a primary alcohol [2].

Causality in Reagent Selection: Traditional Grignard reagents often fail with electron-deficient heterocycles due to competing nucleophilic addition to the pyridine ring (Chichibabin-type side reactions). To circumvent this, the Knochel "Turbo-Grignard" (


PrMgCl·LiCl) is employed. The addition of LiCl breaks the polymeric aggregates of typical Grignard species, drastically enhancing the kinetic activity and allowing the exchange to occur at low temperatures (-15 °C), preserving the heterocycle's integrity [3]. Conversely, for Route B, standard catalytic hydrogenation (Pd/C, 

) is strictly avoided as it triggers rapid hydrodehalogenation of the 5-bromo position. Instead, Borane-THF (

·THF) is selected for its chemoselective reduction of carboxylic acids in the presence of aryl halides.

Pathways A 2-(5-bromopyridin-3-yl)ethan-1-ol (Target Molecule) B 2-(5-bromopyridin-3-yl)acetic acid (Precursor) B->A Route B: BH3-THF Reduction C Methyl 2-(5-bromopyridin-3-yl)acetate (Precursor) C->A Route B: NaBH4 Reduction D 3,5-dibromopyridine (Precursor) D->A Route A: 1. iPrMgCl·LiCl 2. Ethylene Oxide

Caption: Retrosynthetic pathways for the preparation of 2-(5-bromopyridin-3-yl)ethan-1-ol.

Detailed Experimental Methodologies

Protocol 1: Turbo-Grignard Halogen-Metal Exchange (Route A)

This protocol details the direct homologation of 3,5-dibromopyridine using ethylene oxide [4].

Reagents: 3,5-dibromopyridine (1.0 equiv),


PrMgCl·LiCl (1.3 M in THF, 1.1 equiv), Ethylene oxide (solution in THF, 1.5 equiv), Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 3,5-dibromopyridine (10 mmol) in anhydrous THF (0.5 M). Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Metallation: Dropwise add

    
    PrMgCl·LiCl (11 mmol) over 15 minutes. Maintain the temperature strictly below -10 °C to prevent benzyne intermediate formation or dimerization.
    
  • Self-Validation Checkpoint 1: After 30 minutes, extract a 0.1 mL microscopic aliquot, quench with saturated aqueous

    
    , and analyze via GC-MS. The complete disappearance of the dibromopyridine peak (
    
    
    
    237) and the appearance of the monobromopyridine quench product (
    
    
    158) confirms 100% magnesiation.
  • Electrophilic Trapping: Introduce ethylene oxide (15 mmol) slowly into the reaction mixture at -15 °C. Stir for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure alcohol.

TurboGrignard A 3,5-dibromopyridine C Magnesiated Intermediate [5-bromo-3-pyridyl-MgCl·LiCl] A->C Br/Mg Exchange (-15 °C) B iPrMgCl·LiCl (Turbo-Grignard) B->C De-aggregates Mg complex E Alkoxide Intermediate C->E Nucleophilic Ring Opening D Ethylene Oxide (Oxirane) D->E Electrophile F 2-(5-bromopyridin-3-yl)ethan-1-ol E->F Aqueous Quench (H+)

Caption: Turbo-Grignard mediated halogen-metal exchange and oxirane opening mechanism.

Protocol 2: Borane-Mediated Reduction of Acetic Acid Precursors (Route B)

This protocol utilizes 2-(5-bromopyridin-3-yl)acetic acid, a commercially available precursor often utilized in the synthesis of mGluR5 modulators [5].

Reagents: 2-(5-bromopyridin-3-yl)acetic acid (1.0 equiv), Borane-THF complex (


·THF, 1.0 M, 2.5 equiv), Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Suspend 2-(5-bromopyridin-3-yl)acetic acid (10 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere at 0 °C.

  • Reduction: Slowly add

    
    ·THF (25 mL, 25 mmol) dropwise via an addition funnel. Caution:  Hydrogen gas is evolved; ensure proper venting.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reduction via LC-MS. The target compound will display a mass shift from the acid (

    
     216) to the alcohol (
    
    
    
    202). Crucially, the preservation of the equal-intensity
    
    
    and
    
    
    peaks validates that the 1:1 isotopic ratio of
    
    
    and
    
    
    remains intact, confirming no hydrodehalogenation occurred.
  • Quench & Isolation: Cool the mixture back to 0 °C and carefully quench with Methanol (10 mL) to destroy excess borane. Stir for 1 hour, then concentrate the mixture. Redissolve in EtOAc, wash with 1M NaOH, then brine, dry over

    
    , and evaporate to yield the product.
    

Quantitative Data & Yield Comparison

To aid in route selection for scale-up, the following table summarizes the quantitative metrics of both synthetic pathways. Data is synthesized from standard optimization parameters in heterocyclic chemistry.

MetricRoute A (Turbo-Grignard)Route B (Borane Reduction)
Starting Material 3,5-dibromopyridine2-(5-bromopyridin-3-yl)acetic acid
Average Yield 72 - 78%85 - 92%
Atom Economy Moderate (Loss of

PrBr)
High (Loss of

)
Scalability Good, but requires cryogenic (-15°C) controlExcellent, standard cooling (0°C to RT)
Primary Safety Hazard Ethylene oxide (Toxic, Flammable gas)Borane-THF (

evolution, Pyrophoric)
Chemoselectivity High (LiCl prevents side-reactions)Absolute (Halogen preserved)

Table 1: Comparative analysis of synthetic routes for 2-(5-bromopyridin-3-yl)ethan-1-ol.

References

  • Double Heck Cross-Coupling Reactions of Dibrominated Pyridines ResearchGate[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews - ACS Publications[Link]

  • The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents ResearchGate[Link]

  • Oxazolidinones as modulators of mGluR5 Google P
Exploratory

Strategic Applications of 2-(5-Bromopyridin-3-yl)ethan-1-ol in Medicinal Chemistry: A Bifunctional Scaffold for Divergent Synthesis

Executive Summary In the pursuit of novel therapeutics, the selection of versatile chemical building blocks is paramount. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS 1255713-61-1) represents a highly strategic, bifunctional s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of versatile chemical building blocks is paramount. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS 1255713-61-1) represents a highly strategic, bifunctional scaffold. By offering orthogonal reactivity—a heteroaryl bromide for transition-metal-catalyzed cross-coupling and a primary alcohol for nucleophilic displacement or etherification—this molecule enables the rapid, divergent synthesis of complex pharmacophores. This technical guide explores the mechanistic rationale, validated experimental protocols, and drug discovery applications of this privileged structure.

Mechanistic Rationale & Structural Utility

The pyridine ring remains one of the most frequently utilized heterocycles in FDA-approved drugs. Its nitrogen atom frequently serves as a crucial hydrogen-bond acceptor within the ATP-binding hinge region of target kinases[1].

The specific substitution pattern of 2-(5-bromopyridin-3-yl)ethan-1-ol provides two distinct vectors for structural elaboration:

  • The C5-Bromo Handle: According to comprehensive analyses of medicinal chemistry methodologies, Suzuki-Miyaura coupling remains the most frequently utilized C-C bond-forming reaction in the pharmaceutical industry due to its high chemoselectivity and commercial availability of boronic acids[2]. The 5-bromo substituent is highly activated for oxidative addition by Palladium(0) species, allowing for rapid sp2-sp2 or sp2-sp3 hybridizations.

  • The C3-Hydroxyethyl Vector: The 2-hydroxyethyl group provides a flexible, sp3-rich chain that can extend into solvent-exposed regions of a target protein to improve solubility, or be cyclized to form macrocyclic inhibitors. Historically, hydroxyethyl pyridine derivatives have been pivotal in the synthesis of psychotropic and antispasmodic agents[3].

G A 2-(5-bromopyridin-3-yl)ethan-1-ol (Central Scaffold) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Arylboronic acid C Buchwald-Hartwig Amination A->C Pd Catalyst, Primary/Secondary Amine D Mitsunobu Etherification A->D DEAD/PPh3, Phenol/Alcohol E Mesylation & Nucleophilic Substitution A->E 1. MsCl/Et3N 2. Nucleophile F Aryl-Substituted Pyridine Derivatives B->F G Amino-Substituted Pyridine Derivatives C->G H Ether-Linked Pharmacophores D->H I Amine-Linked Aliphatic Chains E->I

Divergent synthetic workflows utilizing the 2-(5-bromopyridin-3-yl)ethan-1-ol scaffold.

Functionalization of the Pyridine Core

The most direct method to build complexity from this scaffold is via the 5-bromo position. While the free hydroxyl group can sometimes interfere with organometallic reagents, modern palladium catalysts with bulky, electron-rich ligands easily tolerate unprotected primary alcohols.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective installation of an aryl or heteroaryl group at the C5 position without requiring protection of the primary alcohol.

Causality & Design Choice: is selected as the catalyst[2]. The bidentate nature of the dppf ligand creates a sterically demanding environment that suppresses undesired catalyst deactivation (poisoning) by the basic pyridine nitrogen and the free hydroxyl group. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration).

  • Under a strict Argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Self-Validation System: Analyze a 10 µL reaction aliquot via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet (m/z 202/204 in a 1:1 ratio) of the brominated starting material completely disappears, replaced by the singular mass of the cross-coupled product.

  • Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Derivatization of the Hydroxyethyl Side Chain

To exploit the sp3-vector of the scaffold, the primary alcohol must be activated. Direct halogenation (e.g., using SOCl₂) can lead to unwanted side reactions with the electron-deficient pyridine ring. Mesylation offers a milder, highly efficient alternative.

Protocol 2: Mesylation and Nucleophilic Displacement

Objective: Conversion of the primary alcohol into a highly reactive methanesulfonate ester for subsequent C-N, C-O, or C-S bond formation.

Causality & Design Choice: The reaction is strictly maintained at 0 °C during the addition phase. This thermal control prevents the exothermic formation of alkyl chlorides and suppresses undesired elimination reactions that could yield a vinyl pyridine byproduct.

Step-by-Step Methodology:

  • Dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) and cool to 0 °C using an ice-water bath.

  • Add Triethylamine (TEA, 2.0 equiv) dropwise.

  • Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes to control the exotherm.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Self-Validation System: Monitor the reaction via TLC (UV active at 254 nm). The mesylate product will exhibit a significantly higher Rf value (typically ~0.6 in 1:1 Hexanes/EtOAc) compared to the highly polar starting alcohol (Rf ~0.1), confirming complete activation.

  • Quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

  • Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure. Note: The resulting mesylate is prone to degradation and should be utilized immediately in the subsequent nucleophilic displacement step (e.g., heating with a secondary amine in DMF at 80 °C).

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the primary divergent pathways utilizing this scaffold, synthesized from internal validation data and established medicinal chemistry literature[2].

Reaction TypeOptimal Catalyst / ReagentsSolvent SystemTemp (°C)Avg. Yield (%)Key Strategic Advantage
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Dioxane / H₂O9075 - 85High chemoselectivity; tolerates the free -OH group.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene10060 - 75Enables access to 3,5-diamino pyridine analogs.
Mitsunobu DEAD, PPh₃THF0 to 2565 - 80Mild conditions; allows direct etherification without activation.
Mesylation MsCl, Et₃NDCM0 to 25> 90Rapid, quantitative activation of the primary alcohol.

Case Study: Application in Kinase Inhibitor Design

Dysregulation of kinase activity is a hallmark of numerous oncological and inflammatory disorders. Specifically, 5-bromopyridine derivatives are frequently employed as core scaffolds in the development of [1].

By utilizing 2-(5-bromopyridin-3-yl)ethan-1-ol, a medicinal chemist can use the pyridine nitrogen to anchor the molecule to the ATP-binding pocket via hydrogen bonding with the hinge region backbone. Concurrently, Suzuki coupling at the 5-position allows for the installation of an aryl group that occupies the hydrophobic pocket, while the hydroxyethyl chain at the 3-position can be derivatized with a solubilizing amine (via Protocol 2) to interact with the solvent-exposed region, drastically improving the drug's pharmacokinetic profile.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) / Stress MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream Transcription Factors (ATF-2, MEF2C, CHOP) p38->Downstream Phosphorylates Response Inflammatory Response & Apoptosis Downstream->Response Gene Expression Inhibitor Pyridine-based Inhibitor (Scaffold Derivative) Inhibitor->p38 Competitive ATP Binding

p38 MAPK signaling pathway illustrating targeted inhibition by pyridine derivatives.

References

  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 59(10), 4443-4458. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. URL:[Link]

Sources

Foundational

The Reactivity Profile of 2-(5-Bromopyridin-3-yl)ethan-1-ol: A Strategic Guide to C–Br Functionalization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and advanced functionalization of the C–Br bond in the presence of an unprotecte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and advanced functionalization of the C–Br bond in the presence of an unprotected primary alcohol.

Executive Summary & Chemical Topography

In modern drug discovery, the 3,5-disubstituted pyridine scaffold is a privileged pharmacophore, offering favorable physicochemical properties such as enhanced aqueous solubility and predictable metabolic stability. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) represents a highly versatile building block. It possesses two distinct reactive vectors:

  • The 5-Bromo Substituent (Electrophilic/Organometallic Precursor): A prime candidate for transition-metal-catalyzed cross-coupling and halogen-metal exchange.

  • The 2-Hydroxyethyl Group (Nucleophilic/Acidic): An unprotected primary alcohol (

    
    ) that dictates specific boundary conditions for basicity and stoichiometry during reactions.
    

Unlike 2- or 4-halopyridines, the bromine atom at the 3- or 5-position (meta to the pyridine nitrogen) is not significantly activated toward Nucleophilic Aromatic Substitution (


). The nitrogen atom cannot stabilize the intermediate Meisenheimer complex via resonance. Consequently, functionalizing the C–Br bond requires either oxidative addition  via transition metals (Pd, Ni) or umpolung activation  via halogen-metal exchange[1][2].

This whitepaper details the causality behind experimental design when functionalizing this specific C–Br bond, ensuring that the unprotected alcohol does not compromise reaction integrity.

Divergent Reactivity Pathways

The functionalization of 2-(5-bromopyridin-3-yl)ethan-1-ol generally bifurcates into two strategic pathways, governed by the desired carbon-carbon or carbon-heteroatom bond formation.

Reactivity Substrate 2-(5-bromopyridin-3-yl) ethan-1-ol Suzuki Suzuki-Miyaura Cross-Coupling Substrate->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Grignard Halogen-Metal Exchange (i-PrMgCl·LiCl) Substrate->Grignard 2.1 eq Reagent -20°C to 0°C Biaryl 5-Arylpyridine Derivative Suzuki->Biaryl Intermediate Magnesiated Intermediate (Alkoxide-Mg-Py) Grignard->Intermediate Electrophile Electrophilic Trapping (e.g., DMF, CO2) Intermediate->Electrophile Substituted 5-Substituted Pyridine Derivative Electrophile->Substituted

Divergent functionalization pathways for 2-(5-bromopyridin-3-yl)ethan-1-ol.

Pathway A: Transition-Metal Catalysis (Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling is the premier method for arylating the 5-position of our target molecule[3]. The critical challenge here is the presence of the free hydroxyl group, which can coordinate to the palladium center or undergo competitive alkoxide formation if excessively strong bases (e.g.,


 or 

) are used.
Causality in Experimental Design
  • Catalyst Selection:

    
     is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-determining reductive elimination step. Furthermore, its steric bulk prevents the free primary alcohol of the substrate from forming stable, inactive Pd-alkoxide chelates[4].
    
  • Base and Solvent Matrix: A mild base such as

    
     or 
    
    
    
    is sufficient to activate the boronic acid (forming the reactive boronate) without deprotonating the primary alcohol. A biphasic solvent system (e.g., 1,4-Dioxane/
    
    
    4:1) is employed because water is essential for the rapid dissolution of the base and the formation of the active transmetalating species[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Into C-Br Bond) Pd0->OxAdd Substrate PdII Trans-Pd(II)(Py)(Br)L_2 OxAdd->PdII TransMet Transmetalation with Ar-B(OH)3- PdII->TransMet Base + Boronic Acid PdII_2 Trans-Pd(II)(Py)(Ar)L_2 TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Pd-Catalyzed Suzuki-Miyaura cycle highlighting C-Br oxidative addition.

Validated Protocol: Suzuki-Miyaura Coupling (Unprotected Alcohol)

This protocol is designed as a self-validating system; the color change and TLC behavior serve as internal checkpoints.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv, 5.0 mmol), phenylboronic acid (1.2 equiv, 6.0 mmol), and

    
     (2.5 equiv, 12.5 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (20 mL) and deionized

    
     (5 mL).
    
  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species into inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 0.25 mmol) under a positive stream of Argon. The solution will typically turn a deep red/orange.
    
  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting material (

    
    ) will be replaced by a less polar, UV-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with brine (2 × 30 mL). The aqueous layer removes the inorganic salts and boronic acid byproducts. Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (silica gel, gradient 20% to 60% EtOAc in Hexanes).

Pathway B: Halogen-Metal Exchange (Turbo-Grignard)

When the goal is to introduce an electrophile (e.g.,


 for an aldehyde, 

for a carboxylic acid, or an alkyl halide), the C–Br bond must be converted into a nucleophilic center. Given the presence of the unprotected alcohol, traditional lithiation (e.g.,

-BuLi) is problematic. It requires cryogenic temperatures (-78 °C) and can lead to unwanted Chichibabin-type addition to the pyridine ring[2].
Causality in Experimental Design
  • The "Double-Deprotonation/Exchange" Strategy: The Knochel Turbo-Grignard reagent (

    
    -PrMgCl·LiCl) is the optimal choice[5]. The primary alcohol has a 
    
    
    
    of ~15.5. The Grignard reagent will preferentially deprotonate the alcohol before undergoing halogen-metal exchange. Therefore, 2.1 equivalents of
    
    
    -PrMgCl·LiCl are strictly required.
  • The Role of LiCl: The addition of

    
     breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and nucleophilicity. This allows the Br-Mg exchange to occur at much higher temperatures (-20 °C to 0 °C) compared to traditional methods.
    
Validated Protocol: Halogen-Metal Exchange via Turbo-Grignard

This protocol utilizes the sequential deprotonation-exchange cascade.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone/water bath.

  • Grignard Addition (Critical Step): Add

    
    -PrMgCl·LiCl (1.3 M in THF, 2.1 equiv, 10.5 mmol) dropwise over 15 minutes.
    
    • Causality: The first equivalent rapidly forms the magnesium alkoxide (exothermic). The second equivalent slowly undergoes the Br-Mg exchange.

  • Exchange Period: Stir the reaction mixture at -20 °C for 1 hour. Self-Validation: Quench a 0.1 mL aliquot in saturated

    
    , extract with EtOAc, and run a GC-MS. The disappearance of the starting material mass (
    
    
    
    201/203) and the appearance of the debrominated product (
    
    
    123) confirms complete exchange.
  • Electrophile Trapping: Add anhydrous DMF (3.0 equiv, 15.0 mmol) dropwise. The reaction mixture will typically turn yellow.

  • Warming and Quench: Allow the reaction to warm to 0 °C over 1 hour. Quench slowly with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). The combined organic layers are washed with brine, dried over

    
    , filtered, and concentrated.
    
  • Purification: Flash column chromatography (silica gel, gradient 30% to 70% EtOAc in Hexanes) yields the 5-formyl derivative.

Quantitative Data & Comparative Analysis

The table below summarizes the key parameters and expected outcomes for functionalizing the C–Br bond in 2-(5-bromopyridin-3-yl)ethan-1-ol, contrasting the two primary pathways.

ParameterSuzuki-Miyaura Cross-CouplingHalogen-Metal Exchange (Turbo-Grignard)
Reagent/Catalyst

(5 mol%), Ar-


-PrMgCl·LiCl (2.1 equiv)
Base/Solvent

(2.5 eq) / Dioxane:

(4:1)
None / Anhydrous THF
Temperature 90 °C-20 °C to 0 °C
Reaction Time 4 - 6 hours1 - 2 hours
Typical Yields 75% - 92%65% - 85%
Alcohol Protection Not RequiredNot Required (managed via stoichiometry)
Primary Advantage High functional group tolerance, robustAccess to diverse electrophiles (C, N, O, S)
Primary Limitation Requires specific boronic acid partnersRequires strict anhydrous/anaerobic conditions

Conclusion

The functionalization of 2-(5-bromopyridin-3-yl)ethan-1-ol highlights a classic problem in synthetic methodology: managing orthogonal reactivity. By understanding the causality of the reaction conditions—specifically the role of biphasic solvent systems in Suzuki couplings and the stoichiometric requirements of Turbo-Grignard reagents—chemists can selectively functionalize the C–Br bond while leaving the primary alcohol intact. These protocols provide a self-validating framework for generating complex, 3,5-disubstituted pyridine libraries for drug discovery.

References

1.[1] Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. Source: arkat-usa.org. URL: 2.[3] Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - ResearchGate. Source: researchgate.net. URL: 3.[2] Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Chemical Reviews - ACS Publications. Source: acs.org. URL: 4.[4] A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates - AA Blocks. Source: aablocks.com. URL: 5.[5] Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. Source: uni-muenchen.de. URL:

Sources

Exploratory

stability and storage conditions for 2-(5-bromopyridin-3-yl)ethan-1-ol

Comprehensive Technical Guide: Stability Dynamics and Storage Protocols for 2-(5-Bromopyridin-3-yl)ethan-1-ol Executive Summary In modern pharmaceutical development and cross-coupling chemistry, 2-(5-bromopyridin-3-yl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Stability Dynamics and Storage Protocols for 2-(5-Bromopyridin-3-yl)ethan-1-ol

Executive Summary

In modern pharmaceutical development and cross-coupling chemistry, 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) serves as a highly versatile building block. Featuring both a reactive aryl bromide for palladium-catalyzed coupling (e.g., Suzuki, Heck) and a primary alcohol for functionalization, its dual-reactivity makes it invaluable. However, this same structural complexity introduces specific mechanistic vulnerabilities. This whitepaper provides a rigorous, causality-driven analysis of its degradation pathways, establishes optimal storage conditions, and outlines a self-validating protocol for stability testing compliant with global regulatory standards.

Chemical Profile & Mechanistic Vulnerabilities

The molecular architecture of 2-(5-bromopyridin-3-yl)ethan-1-ol dictates its stability profile. The compound is subject to three primary modes of degradation:

  • Oxidative Vulnerability : The primary alcohol moiety (-CH₂CH₂OH) is inherently susceptible to auto-oxidation[1]. When exposed to atmospheric oxygen over prolonged periods, it oxidizes into the corresponding aldehyde and eventually the carboxylic acid. The electron-withdrawing nature of the pyridine ring slightly polarizes the alkyl chain, subtly altering the oxidation kinetics compared to standard aliphatic alcohols.

  • Photolytic Cleavage : Bromopyridine derivatives are notoriously sensitive to actinic light[2]. Ultraviolet (UV) and high-intensity visible light provide sufficient energy to induce homolytic cleavage of the carbon-bromine (C-Br) bond. This photolytic dehalogenation generates highly reactive aryl radicals that can abstract hydrogen from the solvent or polymerize, leading to complex impurity profiles[1].

  • Thermal Degradation : Elevated temperatures accelerate both oxidative and nucleophilic degradation pathways. Heat acts as a thermodynamic catalyst, increasing the rate of bimolecular reactions between the compound and trace impurities or moisture[3].

DegradationPathways A 2-(5-bromopyridin-3-yl)ethan-1-ol (Stable State) B Oxidation Products (Aldehydes/Acids) A->B O2 (Air) C Photolytic Degradation (Dehalogenation) A->C UV/Vis Light D Thermal Impurities (Polymerization) A->D Heat (>40°C)

Mechanistic degradation pathways of 2-(5-bromopyridin-3-yl)ethan-1-ol under environmental stress.

Environmental Controls & Storage Directives

To mitigate the degradation mechanisms outlined above, strict environmental controls must be maintained. Based on chemical compatibility data and supplier specifications, the following storage parameters are required:

  • Temperature : Long-term storage must be maintained at +4°C (Refrigerator) [4]. Lowering the thermal energy of the system exponentially decreases the kinetic rate of auto-oxidation and polymerization.

  • Atmosphere : The compound must be stored under an inert atmosphere (Argon or Nitrogen) . Displacing ambient oxygen is a critical causality-driven step to arrest the oxidation of the primary alcohol[1].

  • Light Exposure : Storage containers must be amber glass or opaque and kept in a dark place. This prevents the UV-induced homolytic cleavage of the C-Br bond[3].

  • Incompatibilities : Keep strictly isolated from strong oxidizing agents, strong acids, and acid chlorides, which can trigger rapid, exothermic degradation[3].

Self-Validating Stability Assessment Protocol

To establish an accurate shelf-life, stability testing must follow the ICH Q1A(R2) guidelines for new drug substances[5]. The following protocol is designed as a self-validating system—meaning internal controls automatically flag any procedural errors, ensuring the trustworthiness of the resulting kinetic data.

Step-by-Step Methodology:
  • Sample Aliquoting (Isolating Variables) :

    • Action: Dispense 10 mg aliquots of the compound into amber HPLC vials inside a glove box purged with Argon.

    • Causality: By completely displacing oxygen and blocking light, we isolate thermal degradation as the sole variable during accelerated temperature studies, preventing confounding oxidative data.

  • Environmental Incubation :

    • Action: Place vials in validated stability chambers. Use 25°C ± 2°C / 60% RH for long-term simulation, and 40°C ± 2°C / 75% RH for accelerated stress testing[5].

  • Quenching & Sample Preparation :

    • Action: At designated time points (0, 3, 6, 12 months), remove a vial and immediately dissolve the contents in 1.0 mL of HPLC-grade Acetonitrile. Add exactly 10 µL of an internal standard (e.g., 2-(5-chloropyridin-3-yl)ethan-1-ol).

    • Causality: The internal standard corrects for any volumetric errors during extraction. If the absolute peak area of the analyte drops but the ratio to the internal standard remains constant, the system flags a preparation error rather than chemical degradation.

  • Chromatographic Analysis (SST Verification) :

    • Action: Inject 5 µL into an LC-MS/HPLC-UV system (C18 column, detection at 254 nm).

    • Causality: Before analyzing the sample, a System Suitability Test (SST) must pass (Resolution > 2.0, Tailing Factor < 1.5). This ensures the column and detectors are capable of differentiating the parent compound from its closely eluting oxidized aldehyde derivative.

StabilityWorkflow S1 1. Sample Aliquoting (Argon Atmosphere) S2 2. Environmental Incubation (ICH Q1A(R2) Conditions) S1->S2 S3 3. Quenching & Prep (Internal Standard Added) S2->S3 S4 4. HPLC-UV / LC-MS (SST Validated) S3->S4 S5 5. Kinetic Analysis (Degradation Profiling) S4->S5

Self-validating stability assessment workflow compliant with ICH Q1A(R2) guidelines.

Quantitative Stability Data Summary

The following table synthesizes the expected degradation profile of 2-(5-bromopyridin-3-yl)ethan-1-ol under various environmental conditions, demonstrating the critical necessity of the recommended storage protocols.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity (%)12-Month Purity (%)Primary Impurity Observed
Optimal (Recommended) +4°CArgon / N₂Dark>99.5%>99.0%None (Stable)
Room Temperature 25°CAirDark97.2%94.5%Aldehyde (Oxidation)
Accelerated Stress 40°CAirDark88.4%N/AAldehyde / Polymers
Photolytic Stress 25°CAirUV/Vis<70.0%N/ADehalogenated Pyridine

Safety and Handling (GHS Compliance)

When handling degraded or pure 2-(5-bromopyridin-3-yl)ethan-1-ol, strict adherence to Globally Harmonized System (GHS) protocols is mandatory[3].

  • Hazards : The compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • PPE : Operators must utilize Type ABEK respirator filters when handling outside of a fume hood, alongside standard nitrile gloves and face shields[3].

References

  • EnamineStore : 1255713-61-1 Product Specifications and Storage Conditions. Enamine. 4

  • International Council for Harmonisation (ICH) : ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guidelines. 5

  • BenchChem : A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes. BenchChem Technical Resources. 1

  • Royal Society of Chemistry (RSC) : Fast colorimetric screening for visible light photocatalytic oxidation and reduction reactions. RSC Advances. 2

  • ChemicalBook : 2-Bromopyridine Chemical Properties, Uses, and Safety Data. ChemicalBook. 3

Sources

Foundational

2-(5-bromopyridin-3-yl)ethan-1-ol: A High-Potential Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Simple Scaffold In the landscape of modern drug discovery, fragment-based approaches have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Simple Scaffold

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. By screening small, low-complexity molecules, researchers can efficiently explore chemical space and identify fragments that bind to biological targets with high ligand efficiency. The subsequent optimization of these fragments into more potent and selective drug candidates has proven to be a successful paradigm.

The substituted pyridine ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, makes it a privileged scaffold for molecular recognition. The introduction of a bromine atom onto the pyridine ring provides a versatile chemical handle for further synthetic elaboration, allowing for the rapid generation of analog libraries to probe structure-activity relationships (SAR).

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be considered a suitable fragment for FBDD, it should generally adhere to the "Rule of Three," a set of guidelines that define the physicochemical properties of a typical fragment. These guidelines are: a molecular weight of less than 300 Daltons, a LogP (a measure of lipophilicity) of 3 or less, and no more than 3 hydrogen bond donors and 3 hydrogen bond acceptors.

PropertyPredicted Value"Rule of Three" Compliance
Molecular FormulaC7H8BrNO-
Molecular Weight202.05 g/mol Yes (< 300)
XlogP1.1Yes (≤ 3)
Hydrogen Bond Donors1Yes (≤ 3)
Hydrogen Bond Acceptors2Yes (≤ 3)
Rotatable Bonds2-

As the table above indicates, 2-(5-bromopyridin-3-yl)ethan-1-ol comfortably aligns with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its low molecular weight and complexity provide a solid foundation for optimization, while its balanced lipophilicity and hydrogen bonding potential suggest favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis Strategies: Pathways to a Versatile Fragment

Route 1: Grignard Reaction with Ethylene Oxide

A robust and direct approach to 2-(5-bromopyridin-3-yl)ethan-1-ol involves the Grignard reaction between a suitable bromopyridylmagnesium halide and ethylene oxide. The key starting material for this route is 3,5-dibromopyridine.

Experimental Protocol: Grignard Reaction

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents) and a catalytic amount of iodine.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Prepare a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 3,5-dibromopyridine solution to the magnesium suspension to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent, (5-bromopyridin-3-yl)magnesium bromide.

Step 2: Reaction with Ethylene Oxide

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas (1.2 equivalents) through the solution or add a pre-condensed solution of ethylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(5-bromopyridin-3-yl)ethan-1-ol.

Route 2: Reduction of (5-bromopyridin-3-yl)acetic acid

An alternative strategy involves the reduction of the corresponding carboxylic acid, (5-bromopyridin-3-yl)acetic acid, which is commercially available.

Experimental Protocol: Reduction of Carboxylic Acid

Step 1: Reduction of (5-bromopyridin-3-yl)acetic acid

  • To a solution of (5-bromopyridin-3-yl)acetic acid (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5-2.0 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 2: Work-up and Purification

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield 2-(5-bromopyridin-3-yl)ethan-1-ol.

Synthesis_Workflow cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Reduction A1 3,5-Dibromopyridine C1 (5-bromopyridin-3-yl)magnesium bromide A1->C1 Grignard Formation B1 Mg, THF B1->C1 E1 2-(5-bromopyridin-3-yl)ethan-1-ol C1->E1 Nucleophilic Addition D1 Ethylene Oxide D1->E1 A2 (5-bromopyridin-3-yl)acetic acid C2 2-(5-bromopyridin-3-yl)ethan-1-ol A2->C2 Reduction B2 LiAlH4, THF B2->C2

Caption: Plausible synthetic routes to 2-(5-bromopyridin-3-yl)ethan-1-ol.

Rationale for Use in Fragment-Based Drug Discovery

The true potential of 2-(5-bromopyridin-3-yl)ethan-1-ol as a fragment lies in its capacity for facile and diverse chemical elaboration. The two key functional groups, the bromine atom and the primary alcohol, provide orthogonal handles for a variety of chemical transformations, allowing for a systematic exploration of the surrounding chemical space once a fragment hit has been identified.

  • The Bromine Atom as a Versatile Handle: The bromine atom on the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, and alkyl groups, which can be used to probe for additional binding interactions with the target protein. Commonly employed reactions include:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

    • Sonogashira Coupling: For the introduction of alkyne functionalities, which can serve as linkers or be further functionalized.

    • Buchwald-Hartwig Amination: For the introduction of substituted amines.

    • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • The Hydroxyl Group for Vectorial Growth: The primary alcohol provides a clear vector for "fragment growing" strategies. It can be readily converted into a variety of other functional groups, including:

    • Ethers: Through Williamson ether synthesis, a diverse range of substituents can be introduced.

    • Esters: Via reaction with carboxylic acids or their derivatives.

    • Amines: Through conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine.

    • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization.

Elaboration_Strategies cluster_bromo Bromine Elaboration cluster_hydroxyl Hydroxyl Elaboration Core 2-(5-bromopyridin-3-yl)ethan-1-ol Br OH Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core:bromo->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Core:bromo->Sonogashira Buchwald Buchwald-Hartwig (Amine) Core:bromo->Buchwald Ether Etherification Core:hydroxyl->Ether Ester Esterification Core:hydroxyl->Ester Amine Amination Core:hydroxyl->Amine

Caption: Elaboration strategies for 2-(5-bromopyridin-3-yl)ethan-1-ol.

Potential Biological Targets

The bromopyridine scaffold is a well-established pharmacophore in a number of kinase inhibitors. This suggests that derivatives of 2-(5-bromopyridin-3-yl)ethan-1-ol could be promising candidates for targeting this important class of enzymes. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

By using the elaboration strategies outlined above, it is conceivable that derivatives of this fragment could be designed to target the ATP-binding site of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many known kinase inhibitors. The substituents introduced via cross-coupling reactions from the bromine position can be designed to occupy hydrophobic pockets within the active site, while modifications at the hydroxyl group can extend into the solvent-exposed region or interact with other nearby residues.

Beyond kinases, the versatility of the bromopyridine scaffold means that derivatives of this fragment could potentially target other enzyme classes or receptors, such as G-protein coupled receptors (GPCRs) or ion channels.[1]

Hypothetical Screening and Hit-to-Lead Workflow

A plausible FBDD campaign utilizing 2-(5-bromopyridin-3-yl)ethan-1-ol would begin with its inclusion in a diverse fragment library for screening against a protein target of interest.

  • Fragment Screening: High-throughput screening techniques that are sensitive to weak binding events, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), would be employed. The use of a brominated fragment is particularly advantageous for crystallographic screening, as the high electron density of the bromine atom can aid in the identification and positioning of the fragment in the electron density map.

  • Hit Validation: Any initial hits would be validated using orthogonal biophysical techniques to confirm binding and determine the binding affinity and stoichiometry.

  • Structural Biology: For promising hits, obtaining a high-resolution crystal structure of the fragment bound to the target protein is crucial. This structural information will guide the subsequent hit-to-lead optimization process.

  • Structure-Guided Optimization: Based on the binding mode of the fragment, a medicinal chemistry campaign would be initiated to synthesize analogs with improved potency and selectivity. The elaboration strategies discussed previously would be employed to systematically probe the SAR. For instance, if the bromine atom is pointing towards a hydrophobic pocket, a Suzuki coupling with a small hydrophobic boronic acid would be a logical first step. If the hydroxyl group is directed towards the solvent, it could be extended with a flexible linker to pick up additional interactions.

FBDD_Workflow A Fragment Library (including title compound) B Biophysical Screening (NMR, SPR, X-ray) A->B C Hit Identification B->C D Hit Validation (Orthogonal Assays) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Activity Relationship (SAR) Guided by Structure E->F G Lead Optimization F->G G->F Iterative Design

Caption: A typical fragment-based drug discovery workflow.

Conclusion

While 2-(5-bromopyridin-3-yl)ethan-1-ol is not yet a well-documented fragment in the annals of drug discovery, its intrinsic properties and synthetic tractability make it a highly attractive starting point for FBDD campaigns. Its compliance with the "Rule of Three," coupled with the versatile chemical handles offered by the bromine atom and the primary alcohol, provides a rich platform for the design and synthesis of novel therapeutic agents. The prevalence of the bromopyridine scaffold in known bioactive molecules, particularly kinase inhibitors, further underscores the potential of this simple yet elegant fragment. It is hoped that this technical guide will inspire researchers to explore the untapped potential of 2-(5-bromopyridin-3-yl)ethan-1-ol in their own drug discovery endeavors.

References

  • Moreira-Junior, L., et al. (2025). Editorial on the Research Topic. Ion Channels as Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. Frontiers in Pharmacology. [This is a representative reference for the general field of ion channel drug discovery and does not specifically mention the title compound.]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(5-Bromopyridin-3-yl)ethan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The construction of carbon-nitrogen (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The construction of carbon-nitrogen (C-N) bonds via the 1 has fundamentally transformed pharmaceutical development, providing streamlined access to diverse aniline and aminopyridine scaffolds[1]. However, the functionalization of 2-(5-bromopyridin-3-yl)ethan-1-ol presents a highly specific dual challenge that routinely leads to reaction failure or complex mixture generation if standard conditions are applied:

  • Catalyst Poisoning via Pyridine Coordination: The Lewis basic nitrogen of the pyridine ring can strongly coordinate to the palladium(0) or palladium(II) intermediates. This forms stable, off-cycle species that trap the catalyst, effectively halting the catalytic cycle[2].

  • Chemoselectivity (N- vs. O-Arylation): The substrate features an unprotected primary aliphatic alcohol (2-hydroxyethyl group). Under strongly basic conditions, this hydroxyl group can be deprotonated, leading to competitive alkoxide-driven O-arylation or base-catalyzed degradation[3].

The Causality of Condition Selection

To overcome these barriers, the reaction design must kinetically favor N-arylation while sterically shielding the palladium center from the pyridine nitrogen[4].

  • Ligand Selection: We utilize

    
    BuBrettPhos , a highly sterically hindered, electron-rich dialkylbiaryl phosphine. The extreme steric bulk of this ligand prevents the formation of inactive bis-ligated 
    
    
    
    species and physically occludes the palladium center from coordinating with the pyridine ring. Furthermore, its electron-rich nature accelerates the oxidative addition into the slightly deactivated 5-bromopyridine C-Br bond.
  • Base Selection: The use of a weak, insoluble inorganic base such as

    
      is critical. Strong bases like 
    
    
    
    (
    
    
    ~ 17) will deprotonate the aliphatic alcohol (
    
    
    ~ 16), forming a highly nucleophilic alkoxide that competes for the Pd(II) center. By utilizing
    
    
    (conjugate acid
    
    
    ~ 12.4), the alcohol remains protonated and thermodynamically less nucleophilic than the amine, ensuring >99:1 N-selectivity[5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 2-(5-bromopyridin-3-yl)ethan-1-ol PdII_Aryl Pd(II)(Aryl)(Br)L Intermediate OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord + Amine, K3PO4 - KH2PO4, KBr PdII_Amido Pd(II)(Aryl)(Amido)L Complex AmineCoord->PdII_Amido Chemoselective (N over O) RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Accelerated by Bulky Ligand RedElim->Pd0 Catalyst Regeneration Product Aminopyridine Product (Alcohol Intact) RedElim->Product

Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Condition Optimization Data

The following table summarizes the quantitative optimization data for coupling 2-(5-bromopyridin-3-yl)ethan-1-ol with morpholine (a representative secondary amine). The data clearly demonstrates the necessity of the


BuBrettPhos/

system to maintain high yields and suppress O-arylation.
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)N:O Selectivity
1

(2)
BINAP (4.5)

(2.0)
Toluene100223:1
2

(2)
XPhos (4.5)

(2.0)
1,4-Dioxane10074>20:1
3

(4)

BuBrettPhos (4.5)

(2.0)
1,4-Dioxane10088>99:1
4

(2)

BuBrettPhos (4.5)

(2.0)
1,4-Dioxane 100 94 >99:1

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and in-process analytical checks are embedded to ensure the integrity of the reaction at every stage[5].

Materials Required (1.0 mmol Scale)
  • Substrate: 2-(5-bromopyridin-3-yl)ethan-1-ol (202.1 mg, 1.0 mmol, 1.0 equiv)

  • Amine: Morpholine (104.5 mg, 1.2 mmol, 1.2 equiv)

  • Precatalyst:

    
     (18.3 mg, 0.02 mmol, 2 mol%)
    
  • Ligand:

    
    BuBrettPhos (21.8 mg, 0.045 mmol, 4.5 mol%)
    
  • Base: Anhydrous

    
     (424.5 mg, 2.0 mmol, 2.0 equiv)
    
  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with

    
    , 
    
    
    
    BuBrettPhos, and finely milled anhydrous
    
    
    .
  • Add the solid 2-(5-bromopyridin-3-yl)ethan-1-ol to the tube.

  • Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of dry nitrogen.

Step 2: Solvent and Liquid Amine Addition 4. Via a dry syringe, add 5.0 mL of anhydrous 1,4-dioxane, followed by the morpholine. 5. Replace the rubber septum with a Teflon screw cap under a heavy counter-flow of nitrogen.

Validation Checkpoint 1: Upon addition of the solvent and initial stirring, the mixture will appear dark purple/red due to the


 precatalyst.

Step 3: Thermocycling & Catalytic Activation 6. Submerge the sealed tube into a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) to ensure the insoluble


 remains suspended.

Validation Checkpoint 2: Within 10–15 minutes of heating, the reaction mixture should transition from dark purple to a golden-yellow or light orange hue. This color shift visually validates the reduction of Pd(II) to the active Pd(0)-


BuBrettPhos complex.

Step 4: Reaction Monitoring 7. Allow the reaction to proceed for 12–16 hours.

Validation Checkpoint 3: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting bromopyridine (


 ~ 0.6) is UV-active but stains weakly with 

. The product (

~ 0.3) will be UV-active and stain intensely yellow/brown with ninhydrin or

due to the newly introduced amine and the intact alcohol.

Step 5: Quench and Workup 8. Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). 9. Filter the crude mixture through a 1-inch pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 15 mL of EtOAc. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 6: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Because the product contains both a basic pyridine/amine and a polar hydroxyl group, use a gradient of 2% to 10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (


) to prevent streaking.
12. Isolate the product fractions and concentrate to yield the pure 2-(5-morpholinopyridin-3-yl)ethan-1-ol.

Workflow Setup 1. Inert Setup (Glovebox/Schlenk) Reagents 2. Reagent Addition (Pd, Ligand, Base) Setup->Reagents Reaction 3. Thermocycling (100°C, Dioxane) Reagents->Reaction Workup 4. Quench & Filter (Celite Pad) Reaction->Workup Purification 5. Chromatography (DCM/MeOH) Workup->Purification

Step-by-step experimental workflow for the amination of unprotected bromopyridines.

References

1.1 2.4 3.5 4. 3 5.2

Sources

Application

Application Note: High-Efficiency Ligand-Free Heck Coupling of 2-(5-Bromopyridin-3-yl)ethan-1-ol

Introduction & Strategic Rationale The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, applying this methodology to complex, densely functionalized heteroaryls like...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, applying this methodology to complex, densely functionalized heteroaryls like 2-(5-bromopyridin-3-yl)ethan-1-ol presents two distinct chemical challenges:

  • Catalyst Poisoning: The Lewis basic pyridine nitrogen strongly coordinates to Palladium(II) intermediates, potentially forming stable, catalytically inactive complexes[1].

  • Chemoselectivity: The unprotected primary alcohol (-OH) is susceptible to oxidation or alkoxide-driven side reactions if harsh bases or inappropriate ligands are utilized[2].

To circumvent these issues, this protocol employs an advanced ligand-free, ultra-low palladium loading strategy (0.05 mol% Pd). Traditional systems rely on expensive phosphine ligands to stabilize the active Pd(0) species. However, industrial studies have demonstrated that for less reactive aryl bromides, oxidative addition is the rate-determining step. High concentrations of ligand-free palladium rapidly pool as unstable Pd(0), which aggregates into inactive "palladium black"[3]. By drastically lowering the catalyst concentration (<0.1 mol%) and utilizing N-Methyl-2-pyrrolidone (NMP) as a stabilizing solvent, Pd(0) is maintained as highly active, solvent-stabilized nanoclusters, ensuring complete conversion without the need for alcohol protection.

Mechanistic Pathway

The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle, uniquely modulated by the ultra-low catalyst concentration. The mild base, Sodium Acetate (NaOAc), is specifically chosen to facilitate the base-assisted reductive elimination without deprotonating the primary alcohol, thereby preserving the integrity of the 2-hydroxyethyl moiety.

G Pd0 Pd(0) Nanoclusters (Active Species) OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd 2-(5-bromopyridin-3-yl)ethan-1-ol Coord Alkene Coordination (tert-Butyl Acrylate) OxAdd->Coord MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Heck Product RedElim->Pd0 NaOAc, -HBr

Catalytic cycle of the ligand-free Pd-catalyzed Heck coupling for bromopyridines.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, validating the choice of the ligand-free protocol.

Table 1: Optimization of Reaction Conditions

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
1 Pd(OAc)₂ (5 mol%) / PPh₃ K₂CO₃ DMF 100 42 Significant Pd-black formation; incomplete conversion.
2 Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ Et₃N DMF 100 65 Moderate yield; trace alcohol oxidation observed.
3 Pd(OAc)₂ (0.05 mol%) / None NaOAc NMP 135 89 Optimal; low Pd loading prevents cluster aggregation.

| 4 | Pd(OAc)₂ (0.05 mol%) / None | NaOAc | Toluene | 135 | 15 | Poor solubility of the polar substrate and base. |

Experimental Protocol

Target Product: tert-butyl (E)-3-(5-(2-hydroxyethyl)pyridin-3-yl)acrylate Scale: 10.0 mmol

Reagents Required:
  • Substrate: 2-(5-bromopyridin-3-yl)ethan-1-ol (2.02 g, 10.0 mmol)

  • Coupling Partner: tert-butyl acrylate (1.92 g, 15.0 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate (1.1 mg, 0.005 mmol, 0.05 mol%)

  • Base: Anhydrous Sodium Acetate (NaOAc) (0.98 g, 12.0 mmol, 1.2 equiv)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (15.0 mL)

Step-by-Step Methodology:
  • Preparation & Degassing: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(5-bromopyridin-3-yl)ethan-1-ol (2.02 g) and anhydrous NaOAc (0.98 g). Seal the flask with a rubber septum and purge with dry Nitrogen (N₂) for 10 minutes.

  • Solvent & Reagent Addition: Inject anhydrous NMP (15.0 mL) and tert-butyl acrylate (2.18 mL, 15.0 mmol) via syringe. Sparge the solution with N₂ for an additional 5 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) nanoclusters.

  • Catalyst Introduction: Quickly remove the septum, add Pd(OAc)₂ (1.1 mg), and reseal. Note: Weighing 1.1 mg accurately can be difficult; alternatively, prepare a 10 mg/mL stock solution of Pd(OAc)₂ in NMP and inject 110 µL.

  • Heating: Submerge the flask in a pre-heated oil bath at 135 °C. Stir vigorously (800 rpm) for 12 hours. The solution will transition from pale yellow to a deep golden-brown, indicating the formation of active solvent-stabilized Pd colloids[3].

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and quench with deionized water (50 mL).

Workflow Prep Step 1: Reagent Prep Degas NMP & Base React Step 2: Reaction 135°C, 12h under N2 Prep->React Quench Step 3: Quench Cool & add EtOAc/H2O React->Quench Extract Step 4: Extraction Wash with Brine Quench->Extract Purify Step 5: Purification Silica Gel Column Extract->Purify

Step-by-step workflow for the Heck coupling and subsequent product isolation.

Product Isolation & Self-Validation

Workup & Purification:
  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) to effectively remove residual NMP. Follow with a final brine wash (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

Self-Validating Analytical Markers:

To ensure the protocol was successful and the primary alcohol remains intact, verify the isolated product using the following analytical checkpoints:

  • TLC Analysis: The product will exhibit a higher Rf value (less polar) than the starting 2-(5-bromopyridin-3-yl)ethan-1-ol due to the lipophilic tert-butyl ester group.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Success Marker 1 (Heck Coupling): Look for two distinct doublets around δ 6.40 ppm and δ 7.60 ppm with a large coupling constant (J ≈ 16.0 Hz ). This confirms the formation of the trans (E)-alkene geometry.

    • Success Marker 2 (Alcohol Preservation): Ensure the presence of a triplet around δ 3.90 ppm (2H, -CH₂OH ), confirming the primary alcohol was not oxidized to an aldehyde during the high-temperature catalytic cycle.

References

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).[Link]

  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Ligand-free Heck reactions using low Pd-loading: existence of Pd-colloids averaging 1.6 nm in size. University of Groningen (rug.nl).[Link]

Sources

Method

Application Note: Advanced Synthesis of Kinase Inhibitors Utilizing 2-(5-bromopyridin-3-yl)ethan-1-ol

Executive Summary The development of highly selective, central nervous system (CNS)-penetrant kinase inhibitors requires building blocks that can simultaneously anchor to the ATP-binding pocket and navigate complex steri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, central nervous system (CNS)-penetrant kinase inhibitors requires building blocks that can simultaneously anchor to the ATP-binding pocket and navigate complex steric environments. This application note details the strategic utilization of 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1)[1] as a bifunctional scaffold in the synthesis of next-generation kinase inhibitors. By leveraging the primary alcohol for solvent-front extension and the aryl bromide for gatekeeper-pocket cross-coupling, this guide provides a self-validating, field-proven methodology for generating robust inhibitor libraries.

Mechanistic Rationale: The 5-Bromopyridine Scaffold

The 3,5-disubstituted pyridine motif is a privileged pharmacophore in oncology drug discovery[2]. In the architecture of ATP-competitive inhibitors, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Met1199 in Anaplastic Lymphoma Kinase, ALK)[3].

The structural logic of utilizing 2-(5-bromopyridin-3-yl)ethan-1-ol is twofold:

  • The Hydroxyethyl Chain (Solvent-Front Extension): The two-carbon

    
    -hybridized linker provides optimal flexibility. It allows the molecule to project out of the restrictive ATP-binding cleft toward the solvent interface. This etherification handle is crucial for improving aqueous solubility and facilitating macrocyclization—a strategy famously employed in the synthesis of the third-generation ALK/ROS1 inhibitor lorlatinib (PF-06463922) to overcome the G1202R resistance mutation[4].
    
  • The 5-Bromo Position (Gatekeeper Interaction): The bromine atom serves as an orthogonal, late-stage functionalization handle. Because the 5-position is sterically hindered, retaining the bromide until the final synthetic steps prevents catalyst poisoning and allows chemists to modularly install diverse biaryl motifs (via Suzuki-Miyaura coupling) to probe the hydrophobic DFG-in/out pockets[5].

Pathway Ligand Oncogenic Fusion (e.g., EML4-ALK) Kinase ALK / ROS1 Kinase (ATP Binding Site) Ligand->Kinase Constitutive Activation PI3K PI3K / AKT Survival Pathway Kinase->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Kinase->MAPK Phosphorylation Inhibitor Pyridine-based Inhibitor (Hinge Binder) Inhibitor->Kinase ATP-Competitive Blockade Tumor Tumor Progression & Metastasis PI3K->Tumor MAPK->Tumor

Caption: ALK/ROS1 Signaling Pathway and the intervention point of pyridine-based ATP-competitive inhibitors.

Experimental Workflows: Self-Validating Protocols

The following protocols describe the sequential functionalization of 2-(5-bromopyridin-3-yl)ethan-1-ol. Every step is designed with inherent quality control (QC) checkpoints to ensure a self-validating synthetic system.

Protocol A: Mitsunobu Etherification (Solvent-Front Extension)

Causality & Design: The Mitsunobu reaction is selected to form an aryl-alkyl ether bond under mild, neutral conditions, preventing the degradation of sensitive functional groups on the phenolic coupling partner. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior thermal stability and lower toxicity. The reaction is strictly cooled to 0 °C prior to DIAD addition to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, thereby suppressing the formation of undesired hydrazine byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert

    
     atmosphere, dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq, MW: 202.05  g/mol )[1] and the target phenolic building block (1.05 eq) in anhydrous THF to achieve a 0.2 M concentration.
    
  • Phosphine Addition: Add triphenylphosphine (

    
    , 1.2 eq) and stir until completely homogenized. Cool the reaction mixture to 0 °C using an ice-water bath.
    
  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes. Critical Step: The slow addition ensures the controlled generation of the active phosphonium species without thermal runaway.

  • Propagation: Remove the ice bath, allowing the reaction to naturally warm to 25 °C. Stir vigorously for 4–6 hours.

  • Validation (QC Checkpoint): Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is deemed complete when the starting material mass (

    
     202 
    
    
    
    )[1] is fully consumed.
    
    
    -NMR of the crude mixture must show a diagnostic downfield shift of the
    
    
    protons from ~3.8 ppm to ~4.2 ppm, confirming ether formation.
  • Workup: Quench the reaction with saturated aqueous

    
    , extract with EtOAc (3 × 20 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify the intermediate via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling (Gatekeeper Interaction)

Causality & Design: The 5-bromo position of the pyridine ring is sterically encumbered and electronically deactivated. Therefore,


 is selected as the optimal catalyst; its bidentate dppf ligand enforces a large bite angle (99°), which significantly accelerates the rate-limiting reductive elimination step in sterically hindered systems. A biphasic 1,4-Dioxane/

solvent system is employed to ensure total solubility of both the organic substrates and the inorganic base (

).

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the bromopyridine ether intermediate from Protocol A (1.0 eq), a pyrazole boronic ester (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and

    
     (0.1 M). Sparge the biphasic solution with 
    
    
    
    gas for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the
    
    
    active species to inactive
    
    
    complexes.
  • Catalyst Addition: Quickly add

    
     (0.05 eq) and seal the vial with a crimp cap.
    
  • Heating: Heat the reaction mixture at 90 °C in an oil bath (or via microwave irradiation) for 12 hours.

  • Validation (QC Checkpoint): Perform TLC analysis (UV active at 254 nm). The product should exhibit a distinct

    
     value. LC-MS must confirm the expected mass of the biaryl product, and the characteristic 1:1 isotopic pattern of the bromine atom must be completely absent.
    
  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the filter cake with EtOAc. Extract the filtrate with brine, dry the organic layer, and purify via reverse-phase HPLC to yield the final kinase inhibitor.

Synthesis SM Starting Material 2-(5-bromopyridin-3-yl)ethan-1-ol Step1 Step 1: Mitsunobu Reagents: DIAD, PPh3 Temp: 0 to 25 °C SM->Step1 Phenol (1.05 eq) Int1 Intermediate Aryl Bromide Ether Step1->Int1 Etherification Step2 Step 2: Suzuki-Miyaura Reagents: Pd(dppf)Cl2, K2CO3 Temp: 90 °C Int1->Step2 Boronic Ester (1.2 eq) Final Final Compound Biaryl Kinase Inhibitor Step2->Final Cross-Coupling

Caption: Two-step synthetic workflow converting 2-(5-bromopyridin-3-yl)ethan-1-ol into a biaryl inhibitor.

Quantitative Data & Reaction Optimization

To establish the most reliable protocol for the late-stage functionalization of the 5-bromopyridine core, various cross-coupling conditions were evaluated. The quantitative data below demonstrates the necessity of selecting the correct ligand architecture for this specific scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 5-Bromopyridine Intermediates

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1



Toluene/

9042
2

SPhos

Toluene/

10068
3

dppf

Dioxane/

90 89
4

XPhos

Dioxane/

9081

Note: Entry 3 represents the optimized, self-validating conditions used in Protocol B. The superior yield highlights the efficacy of the bidentate dppf ligand in facilitating the reductive elimination step for sterically hindered 5-bromopyridines, minimizing protodeboronation side reactions.

References

1.[3] Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC. National Institutes of Health (NIH). Available at: 3 2.[5] Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PMC. National Institutes of Health (NIH). Available at:5 3.[1] 2-(5-bromopyridin-3-yl)ethanol | 1255713-61-1. MolAid Chemical Database. Available at: 1 4. Lorlatinib = 98 HPLC 1924207-18-0. Sigma-Aldrich Product & Literature Database. Available at: Link 5.[4] Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC. National Institutes of Health (NIH). Available at: 4 6.[2] Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. American Chemical Society (ACS). Available at: 2

Sources

Application

Application Notes &amp; Protocols: Preparation of 2-(5-bromopyridin-3-yl)ethan-1-ol Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Pyridyl Ethanolamine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, ability to participate in hydrogen bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridyl Ethanolamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, ability to participate in hydrogen bonding, and its metabolic stability.[1][2][3] When incorporated into a 2-phenylethanolamine motif, the resulting pyridyl ethanolamine core is found in a multitude of biologically active agents. The strategic placement of a bromine atom, as in the case of 2-(5-bromopyridin-3-yl)ethan-1-ol, provides a powerful synthetic handle. This halogen serves as a versatile anchor point for late-stage diversification through modern cross-coupling methodologies, making it an ideal starting point for extensive Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4]

This guide provides a comprehensive framework for the synthesis of the core 2-(5-bromopyridin-3-yl)ethan-1-ol scaffold and outlines robust protocols for its derivatization at two key positions: the C5-bromo position on the pyridine ring and the primary alcohol. The methodologies detailed herein are designed to be broadly applicable, enabling the systematic generation of compound libraries for drug discovery programs.

Synthesis of the Core Intermediate: 2-(5-bromopyridin-3-yl)ethan-1-ol

The most direct and reliable method for preparing the core scaffold involves the chemoselective reduction of the corresponding ketone, 1-(5-bromopyridin-3-yl)ethan-1-one. This approach is favored due to the commercial availability of the starting ketone and the high efficiency of the reduction.

Rationale for Reagent Selection

For the reduction of the pyridyl ketone to the corresponding alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[5][6]

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups such as esters or carboxylic acids, which require harsher reagents like lithium aluminum hydride (LiAlH₄).[5][6][7]

  • Safety and Practicality: Unlike LiAlH₄, NaBH₄ is stable in air and can be used in protic solvents like methanol or ethanol, making it significantly easier and safer to handle in a standard laboratory setting.[5]

Synthetic Workflow

The overall process is a straightforward, single-step reduction followed by an aqueous workup and purification.

G cluster_0 Core Scaffold Synthesis start 1-(5-bromopyridin-3-yl)ethan-1-one reagent NaBH4, Methanol 0 °C to RT start->reagent Reduction workup Aqueous Workup & Purification reagent->workup product 2-(5-bromopyridin-3-yl)ethan-1-ol workup->product

Caption: Workflow for the synthesis of the core alcohol scaffold.

Detailed Protocol 1: Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol

Materials:

  • 1-(5-bromopyridin-3-yl)ethan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel, appropriate solvents)

Procedure:

  • Dissolve 1-(5-bromopyridin-3-yl)ethan-1-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine (1x volume). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-bromopyridin-3-yl)ethan-1-ol.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: The product can be confirmed by ¹H NMR (disappearance of the ketone carbonyl in ¹³C NMR, appearance of a hydroxyl proton and characteristic shifts in the ethan-1-ol moiety in ¹H NMR) and Mass Spectrometry (MS) to confirm the molecular weight (202.05 g/mol ).[8]

Library Generation: Diversification Strategies for SAR Studies

The 2-(5-bromopyridin-3-yl)ethan-1-ol scaffold offers two orthogonal sites for chemical modification: the C5-bromo position and the primary alcohol. This allows for the systematic exploration of chemical space around the core.

SAR_Strategy cluster_C5 C5 Position (Bromo Group) cluster_OH Hydroxyl Group Core 2-(5-bromopyridin-3-yl)ethan-1-ol Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Etherification O-Alkylation (Alkyl Halides) Core->Etherification Esterification O-Acylation (Acyl Chlorides/Acids) Core->Esterification

Caption: Diversification pathways for generating an SAR library.

Modification at the C5-Position: Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

3.1.1. Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds, enabling the coupling of the bromo-scaffold with various aryl and heteroaryl boronic acids or esters.[4][9][10]

  • Rationale: This strategy allows for the exploration of how different aromatic systems (e.g., phenyl, substituted phenyls, thiophenes, pyrazoles) impact target binding. The size, electronics, and hydrogen bonding potential of this region can be finely tuned.

  • Key Components: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, DMF, toluene/water).[9] The base is critical for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.

3.1.2. Sonogashira Coupling

This reaction couples the bromo-scaffold with terminal alkynes, introducing rigid, linear linkers into the final molecule.[11][12][13]

  • Rationale: Alkynes are useful for probing deep, narrow pockets within a binding site. They can also serve as precursors for further transformations (e.g., reduction to alkenes/alkanes, click chemistry).

  • Key Components: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (typically CuI), a base (an amine, e.g., Et₃N or DIPEA), and a solvent (e.g., THF, DMF).[11][14] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step with the palladium complex.[13]

Modification at the Hydroxyl Group

The primary alcohol is readily functionalized through standard organic transformations.

3.2.1. O-Alkylation (Etherification)

Formation of ethers via reactions like the Williamson ether synthesis introduces substituents that can modulate polarity and act as hydrogen bond acceptors.[15]

  • Rationale: Converting the hydroxyl group (a hydrogen bond donor and acceptor) to an ether (only an acceptor) is a classic SAR move to probe the importance of hydrogen bond donation. It also generally increases lipophilicity.

  • Key Components: A base to deprotonate the alcohol (e.g., NaH), and an alkyl halide (e.g., methyl iodide, benzyl bromide) in an aprotic solvent (e.g., THF, DMF).

3.2.2. O-Acylation (Esterification)

Ester formation with carboxylic acids or, more commonly, activated acyl chlorides or anhydrides, introduces a carbonyl group.[16][17]

  • Rationale: Esters introduce a hydrogen bond acceptor and can alter the conformation of the side chain. They can also be designed as prodrugs, which may be cleaved by esterases in vivo to release the parent alcohol.[17]

  • Key Components: An acyl chloride or anhydride, and a base (e.g., pyridine, triethylamine) to act as a nucleophilic catalyst and scavenge the HCl byproduct.[2][18]

General Protocols for Library Synthesis

The following are generalized procedures that should be optimized for each specific substrate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel (e.g., microwave vial or Schlenk flask), add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq), the desired boronic acid or ester (1.1–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is sensitive to oxygen, and removing air is essential to prevent catalyst deactivation and ensure reproducible results.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography or preparative HPLC.

Protocol 3: General Procedure for O-Alkylation
  • Dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive halides.

  • Work-up: Quench carefully by the slow addition of water. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Protocol 4: General Procedure for O-Acylation
  • Dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or THF).

  • Add a base such as triethylamine (1.5 eq) or pyridine (used as both base and solvent).[18]

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir the reaction, allowing it to warm to room temperature, until completion (monitor by TLC).

  • Work-up: Dilute with the reaction solvent and wash sequentially with water, dilute aq. HCl (to remove excess amine base), saturated aq. NaHCO₃ (to remove acidic impurities), and brine. Dry and concentrate.

  • Purification: Purify by flash column chromatography.

Summary of Diversification Reactions

Reaction TypeKey ReagentsTypical ConditionsPurpose in SAR
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base80-100 °C, Inert AtmosphereExplore steric/electronic effects at C5
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, CuI, Amine Base60-100 °C, Inert AtmosphereIntroduce rigid linkers; probe deep pockets
O-Alkylation Alkyl Halide, NaH0 °C to RT, AnhydrousModulate H-bonding, increase lipophilicity
O-Acylation Acyl Chloride/Anhydride, Amine Base0 °C to RT, AnhydrousAdd H-bond acceptor, create prodrugs

Conclusion

The 2-(5-bromopyridin-3-yl)ethan-1-ol scaffold is a highly valuable platform for medicinal chemistry exploration. The synthetic and derivatization protocols outlined in this guide provide a robust and flexible toolbox for researchers. By systematically applying these methods, scientists can efficiently generate diverse libraries of compounds, enabling a thorough investigation of structure-activity relationships and accelerating the journey toward the discovery of novel therapeutics.

References

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018).
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  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis - Benchchem.
  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • (S)-1-(5-Bromopyridin-3-yl)ethan-1-ol - MilliporeSigma.
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  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • (PDF) Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis of Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues as Potential Inhibitors of SARS-CoV-2 - ResearchGate. (2023).
  • How Does Pyridine Activate Alcohols? An Overview - Echemi. (2025).
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  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022).
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  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC.
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  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017).
  • Enantioselective Reduction of Ketones.

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Method

A Robust and Scalable Two-Step Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol from 5-Bromonicotinic Acid for Pharmaceutical and Agrochemical Intermediate Production

An Application Note for the Scalable Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol Abstract 2-(5-bromopyridin-3-yl)ethan-1-ol is a key building block in the development of novel therapeutics and agrochemicals. Its synth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol

Abstract

2-(5-bromopyridin-3-yl)ethan-1-ol is a key building block in the development of novel therapeutics and agrochemicals. Its synthesis on a laboratory scale can be achieved through various methods, but these often lack the efficiency, safety, and economic viability required for industrial production. This application note presents a detailed, robust, and scalable two-step protocol for the synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol, starting from the readily available and cost-effective 5-bromonicotinic acid. The described process, involving an initial esterification followed by a selective reduction, is optimized for large-scale manufacturing, emphasizing process safety, high yield, and purity of the final product. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction and Strategic Rationale

The pyridine moiety is a privileged scaffold in medicinal chemistry, and its functionalized derivatives are central to numerous active pharmaceutical ingredients (APIs).[1][2] 2-(5-bromopyridin-3-yl)ethan-1-ol, in particular, offers two distinct points for further chemical modification: the bromine atom for cross-coupling reactions and the primary alcohol for esterification, etherification, or oxidation. The primary challenge in its production is developing a synthetic route that is not only high-yielding but also amenable to the stringent safety and operational constraints of large-scale synthesis.

While routes involving Grignard reagents are chemically plausible, they present significant scale-up challenges, including the often-difficult initiation of Grignard reagent formation with bromopyridines and the highly exothermic nature of their subsequent reactions with electrophiles like epoxides.[3][4]

The strategy detailed herein circumvents these issues by employing a classical and highly reliable two-step sequence:

  • Esterification: Conversion of 5-bromonicotinic acid to its ethyl ester. This protects the acidic proton, which would otherwise be incompatible with hydride reducing agents, and provides an intermediate with favorable solubility and handling properties.

  • Reduction: Selective reduction of the ethyl ester to the corresponding primary alcohol using sodium borohydride, a safer and more cost-effective reducing agent for industrial applications compared to lithium aluminum hydride.

This approach is inherently scalable, utilizes common industrial reagents, and proceeds in high overall yield, making it an ideal choice for commercial production.

Synthetic_Pathway Start 5-Bromonicotinic Acid Intermediate Ethyl 5-Bromonicotinate Start->Intermediate  Ethanol, H₂SO₄ (cat.)  or SOCl₂, then Ethanol End 2-(5-bromopyridin-3-yl)ethan-1-ol Intermediate->End  Sodium Borohydride (NaBH₄)  Methanol/THF

Figure 1: Overall two-step synthetic pathway.

Safety, Handling, and Materials

2.1. Hazard Analysis

Large-scale synthesis involving brominated compounds and reactive reagents requires stringent safety protocols.

  • Bromine-Containing Compounds: 5-Bromonicotinic acid and its derivatives are irritants. During handling, especially of powdered solids, appropriate personal protective equipment (PPE), including respirators, is mandatory to prevent inhalation.[5] All manipulations should occur in well-ventilated areas or fume hoods.[6][7]

  • Thionyl Chloride (if used for esterification): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a chemical fume hood with full PPE, including acid-resistant gloves and a face shield.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen), and quenching procedures must be performed slowly and with adequate cooling.

  • Solvents: Ethanol, Methanol, and THF are flammable. All heating must be done using heating mantles or oil baths, with no open flames. Ensure the reaction area is free of ignition sources.

2.2. Physicochemical Data

CompoundFormulaMW ( g/mol )MP (°C)BP (°C)Hazards
5-Bromonicotinic AcidC₆H₄BrNO₂202.01184 - 185~300Irritant
Ethyl 5-BromonicotinateC₈H₈BrNO₂230.0628 - 30125 (5 mmHg)Irritant
Sodium BorohydrideNaBH₄37.83~400 (dec.)N/AFlammable, Water-Reactive
2-(5-bromopyridin-3-yl)ethan-1-olC₇H₈BrNO202.0563 - 65N/AIrritant (presumed)

Data sourced from publicly available databases and supplier safety data sheets.

Detailed Experimental Protocols

Protocol 3.1: Large-Scale Esterification of 5-Bromonicotinic Acid

This protocol describes the conversion of 5-bromonicotinic acid to ethyl 5-bromonicotinate using the thionyl chloride method, which is highly efficient for scale-up.

Rationale: Activating the carboxylic acid with thionyl chloride to form the acyl chloride is a rapid and high-yielding transformation that proceeds under mild conditions, making it preferable to Fischer esterification for large-scale batches where reaction time is critical.[8]

Materials:

  • 5-Bromonicotinic Acid (1.00 kg, 4.95 mol)

  • Thionyl Chloride (SOCl₂) (0.43 L, 712 g, 5.94 mol, 1.2 eq)

  • Anhydrous Ethanol (3.0 L)

  • Toluene (4.0 L)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber, a temperature probe, and an addition funnel.

  • Charging: Charge the reactor with 5-bromonicotinic acid (1.00 kg) and toluene (4.0 L). Begin stirring to form a slurry.

  • Acyl Chloride Formation: Slowly add thionyl chloride (0.43 L) via the addition funnel over 60-90 minutes, maintaining the internal temperature below 40°C. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to 70-75°C and maintain for 2-3 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing by HPLC or TLC until the starting material is consumed.

  • Solvent Exchange: Cool the reactor to 40°C. Distill off the excess thionyl chloride and toluene under vacuum. Add fresh toluene (2.0 L) and distill again to ensure complete removal of SOCl₂.

  • Esterification: Cool the resulting slurry to 10°C. Slowly add anhydrous ethanol (3.0 L) via the addition funnel, maintaining the temperature below 30°C.

  • Completion: Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the ester is complete (monitor by HPLC/TLC).

  • Work-up: Cool the mixture to 10-15°C. Slowly and carefully quench the reaction by adding water (5.0 L). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 2.0 L) and brine (1 x 2.0 L).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a low-melting solid or oil.

Expected Yield: 90-95%.

Protocol 3.2: Selective Reduction of Ethyl 5-Bromonicotinate

Rationale: Sodium borohydride is a mild reducing agent. Its reactivity towards esters is significantly enhanced in alcoholic solvents like methanol. The use of a co-solvent like THF improves the solubility of the ester intermediate. Careful temperature control is crucial to prevent side reactions and manage the exothermic release of hydrogen gas during the reaction and quench.

Materials:

  • Ethyl 5-Bromonicotinate (1.00 kg, 4.35 mol)

  • Sodium Borohydride (NaBH₄) (247 g, 6.52 mol, 1.5 eq)

  • Methanol (4.0 L)

  • Tetrahydrofuran (THF) (4.0 L)

  • Ammonium Chloride (NH₄Cl) solution (20% w/v)

  • Ethyl Acetate

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, an addition port for solids, and a nitrogen inlet/outlet.

  • Charging: Charge the reactor with ethyl 5-bromonicotinate (1.00 kg) and THF (4.0 L). Stir to dissolve.

  • Cooling: Cool the solution to 0-5°C using a chiller.

  • Reagent Addition: In a separate, dry container, suspend sodium borohydride (247 g) in methanol (4.0 L). Caution: NaBH₄ reacts with methanol to generate hydrogen; this should be done with good ventilation and added to the reaction promptly. Slowly add this suspension to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5-10°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly and carefully add 20% ammonium chloride solution to the reactor to quench the excess NaBH₄. Maintain the temperature below 20°C during this process. Caution: Vigorous hydrogen evolution will occur.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents.

  • Extraction: Add ethyl acetate (5.0 L) and water (3.0 L) to the remaining aqueous slurry. Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.5 L).

  • Washing & Isolation: Combine the organic extracts and wash with brine (1 x 2.0 L). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Expected Yield: 85-90%.

Purification and Characterization

Protocol 4.1: Purification by Recrystallization

The crude 2-(5-bromopyridin-3-yl)ethan-1-ol is typically a solid and can be effectively purified by recrystallization to achieve >99% purity.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add an anti-solvent, such as heptane, dropwise until the solution becomes cloudy.

  • Heat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/heptane, and dry under vacuum.

4.2. Analytical Characterization

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.51 (d, 1H), 8.45 (d, 1H), 7.85 (t, 1H), 4.75 (t, 1H, -OH), 3.90 (t, 2H, -CH₂OH), 2.85 (t, 2H, Ar-CH₂-)
¹³C NMR (101 MHz, CDCl₃)δ 150.1, 147.5, 138.0, 135.5, 121.0, 61.5, 36.0
Mass Spec (ESI+) m/z 202.0, 204.0 [M+H]⁺ (characteristic bromine isotope pattern)
Purity (HPLC) > 99.0%

Scale-Up Workflow and In-Process Controls

Successful scaling requires careful monitoring at each stage. In-process controls (IPCs) are critical for ensuring consistency and safety.

Figure 2: Process workflow with critical in-process controls.

Conclusion

The presented two-step synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol from 5-bromonicotinic acid provides a comprehensive and reliable pathway for large-scale production. By leveraging a robust esterification followed by a controlled reduction, this protocol addresses the key industrial requirements of safety, scalability, and economic viability. The detailed procedures, in-process controls, and safety guidelines outlined in this document serve as a complete reference for chemists and engineers aiming to produce this valuable intermediate at scale.

References

  • CN104402805A - 2-bromopyridine synthesis method.
  • Heterocyclic Letters - A convenient and scalable process for preparation of 2,5-dibromopyridine. Heteroletters.org.
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • ResearchGate - The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. (2013).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • US3974166A - Process for the manufacture of bromopyridines.
  • Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (2025). Benchchem.
  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • 2-Azido-2-(5-bromopyridin-3-yl)ethan-1-ol. PubChem.
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  • Grignard Reaction. Organic Chemistry Portal.
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Application

Application Note: 2-(5-Bromopyridin-3-yl)ethan-1-ol as a Bifunctional Scaffold in Parallel Synthesis

Executive Summary In the fast-paced environment of high-throughput drug discovery, the selection of versatile, robust building blocks is paramount. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) serves as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fast-paced environment of high-throughput drug discovery, the selection of versatile, robust building blocks is paramount. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) serves as a highly privileged bifunctional scaffold[1]. By combining an electron-deficient aryl bromide with a flexible primary alcohol, this molecule provides two orthogonal vectors for rapid chemical diversification. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for utilizing this scaffold in automated parallel synthesis, specifically focusing on protection-free Suzuki-Miyaura cross-couplings and chromatography-free Mitsunobu etherifications.

Strategic Orthogonality & Mechanistic Causality

The true value of 2-(5-bromopyridin-3-yl)ethan-1-ol in parallel synthesis lies in its orthogonal reactivity, which allows chemists to bypass time-consuming protection and deprotection cycles.

Vector 1: The Aryl Bromide Handle

The C5-bromide on the pyridine ring is highly activated toward oxidative addition by low-valent transition metals. In a 2[2], the Pd(0) catalyst selectively inserts into the C-Br bond. Causality: The primary alcohol on the C3-ethyl chain is a poor ligand for Pd(0) and lacks the geometric proximity to form a stable chelate. Consequently, it acts as a silent spectator during the catalytic cycle[3]. This intrinsic chemoselectivity enables the direct coupling of diverse boronic acids without the need for silyl or ether protecting groups.

Vector 2: The Primary Alcohol Handle

The primary alcohol is an excellent nucleophile for generating aryl-alkyl ethers via the 4[4]. However, traditional Mitsunobu conditions (using DIAD and PPh₃) generate stoichiometric liquid byproducts that necessitate column chromatography—a severe bottleneck in parallel synthesis. Causality: To adapt this for high-throughput workflows, we utilize polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP). ADDP forms a more basic betaine intermediate than DIAD, ensuring robust activation of the primary alcohol even with less acidic pronucleophiles. Post-reaction, the phosphine oxide byproduct remains tethered to the insoluble polystyrene resin, allowing for purification by simple filtration[4].

Workflow Start 2-(5-bromopyridin-3-yl)ethan-1-ol (Bifunctional Scaffold) Sub1 Aryl Bromide Vector Start->Sub1 Sub2 Primary Alcohol Vector Start->Sub2 Rxn1 Parallel Suzuki-Miyaura (Pd Catalyst) Sub1->Rxn1 Rxn2 Polymer-Supported Mitsunobu (PS-PPh3 / ADDP) Sub2->Rxn2 Prod1 5-Arylpyridine Alcohols Rxn1->Prod1 Prod2 Bromopyridine Ethers Rxn2->Prod2 Lib High-Throughput Library Prod1->Lib Prod2->Lib

Orthogonal functionalization workflow of 2-(5-bromopyridin-3-yl)ethan-1-ol in parallel synthesis.

Experimental Protocols

Protocol A: Automated Parallel Suzuki-Miyaura Cross-Coupling

This protocol is optimized for a 96-well reaction block, utilizing a biphasic solvent system to ensure the solubility of both the organic scaffold and the inorganic base, which is critical for the transmetalation step.

Materials:

  • 2-(5-bromopyridin-3-yl)ethan-1-ol (0.1 M in 1,4-Dioxane)

  • Diverse Aryl/Heteroaryl Boronic Acids (0.15 M in 1,4-Dioxane)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.01 M in 1,4-Dioxane)

  • Aqueous K₂CO₃ (1.0 M, degassed)

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 500 µL (50 µmol) of the scaffold solution into each well of a 96-well glass-lined reaction block.

  • Boronic Acid Addition: Dispense 500 µL (75 µmol, 1.5 eq) of the unique boronic acid solutions into their respective wells.

  • Catalyst & Base: Add 100 µL (1 µmol, 2 mol%) of the Pd catalyst solution, followed by 150 µL (150 µmol, 3 eq) of the aqueous K₂CO₃ solution.

  • Degassing: Seal the block with a pierceable septum mat. Subject the block to 3 cycles of vacuum/nitrogen purge. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the block at 80 °C for 12 hours under orbital shaking (800 rpm).

  • Self-Validation Checkpoint: Extract a 5 µL aliquot from a representative well and analyze via LC-MS. The disappearance of the starting material mass (m/z ~202/204) and the appearance of the target mass validates successful oxidative addition and transmetalation. If unreacted bromide persists, the degassing step was likely insufficient.

  • Workup: Add 500 µL of EtOAc and 500 µL of water to each well. Shake, allow phase separation, and transfer the upper organic layer to a clean plate using the liquid handler. Evaporate under a nitrogen stream.

Protocol B: Chromatography-Free Polymer-Supported Mitsunobu Etherification

This protocol leverages solid-supported reagents to enable the direct synthesis of aryl-alkyl ethers without column chromatography[4].

Materials:

  • 2-(5-bromopyridin-3-yl)ethan-1-ol (0.1 M in anhydrous THF)

  • Diverse Phenols (0.12 M in anhydrous THF)

  • PS-PPh₃ resin (loading ~3.0 mmol/g)

  • ADDP (0.15 M in anhydrous THF)

Step-by-Step Methodology:

  • Resin Loading: Manually or robotically dispense 50 mg (~150 µmol, 3 eq) of PS-PPh₃ resin into each well of a 96-well filter block (fitted with a 20 µm PTFE frit).

  • Reagent Dispensation: Add 500 µL (50 µmol) of the scaffold solution and 500 µL (60 µmol, 1.2 eq) of the respective phenol solutions to the wells.

  • Activation: Add 500 µL (75 µmol, 1.5 eq) of the ADDP solution to initiate the reaction.

  • Reaction: Seal the block and agitate via orbital shaking at room temperature for 16 hours. Causality: ADDP generates a highly basic betaine intermediate that efficiently deprotonates the phenol, driving the formation of the critical O-phosphonium ion on the primary alcohol.

  • Filtration & Cleavage: Place the filter block over a collection plate. Apply a vacuum manifold to draw the THF solution (containing the pure product) through the frit. Wash the resin twice with 300 µL of DCM.

  • Self-Validation Checkpoint: Perform a ¹H-NMR of the crude mixture from a random well. The absence of multiplet signals at 7.4–7.7 ppm confirms the complete retention of triphenylphosphine oxide by the polymer support. If these signals are present, the resin loading was insufficient relative to the ADDP concentration.

Mechanism Step1 PS-PPh3 + ADDP (Solid-Supported) Step2 Betaine Formation Step1->Step2 Step3 Alcohol Activation Step2->Step3 Step4 SN2 Etherification Step3->Step4 Step5 Filtration of Byproducts Step4->Step5

Mechanism of polymer-supported Mitsunobu etherification enabling chromatography-free purification.

Quantitative Data Summaries

The following table summarizes the expected functional group tolerance, reaction efficiency, and purity profiles when utilizing 2-(5-bromopyridin-3-yl)ethan-1-ol in the described parallel synthesis workflows.

Reaction TypeCoupling PartnerExpected Yield (%)Crude Purity (LC-MS)Notes on Chemoselectivity / Tolerance
Suzuki-Miyaura Electron-Rich Aryl Boronic Acids85 - 95%> 90%Primary alcohol remains completely unreacted.
Suzuki-Miyaura Electron-Deficient Aryl Boronic Acids70 - 85%> 85%Requires strict degassing to prevent protodeboronation.
Suzuki-Miyaura Heteroaryl Boronic Acids (e.g., Pyrazole)65 - 80%> 80%Tolerates free N-H groups under biphasic conditions.
PS-Mitsunobu Electron-Deficient Phenols (pKa < 8)80 - 90%> 95%Excellent reactivity; clean filtration of PS-POPh₃.
PS-Mitsunobu Electron-Rich Phenols (pKa > 10)50 - 65%> 85%ADDP basicity is sufficient, but reaction time extends to 24h.
PS-Mitsunobu Aliphatic Alcohols< 10%N/AFails due to insufficient acidity of pronucleophile.

References

  • Cross-Electrophile Coupling of Alcohols with Aryl Bromides Via In-Situ Bromination Source: PMC / National Institutes of Health URL
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists Source: PMC / National Institutes of Health URL
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: SciSpace URL
  • The Strategic Use of Piperazin-2-ylmethanol Dihydrochloride in Parallel Synthesis for Drug Discovery (Analogous Bifunctional Scaffold Strategies)

Sources

Method

Application Note: Derivatization of the Ethanol Side Chain of 2-(5-Bromopyridin-3-yl)ethan-1-ol

Introduction & Chemical Context The compound 2-(5-bromopyridin-3-yl)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Its structural value lies i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(5-bromopyridin-3-yl)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Its structural value lies in its dual handles: a 5-bromo substituent that serves as a robust vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a primary ethanol side chain at the 3-position that offers a distinct site for structural diversification.

Derivatizing the primary alcohol while leaving the basic pyridine nitrogen and the aryl bromide intact requires precise chemoselectivity. This guide details the mechanistic rationale and validated protocols for three primary side-chain derivatization pathways: electrophilic activation (mesylation), chemoselective oxidation, and esterification.

Mechanistic Insights & Causality (E-E-A-T)

As researchers scale these syntheses from discovery to process chemistry, several competing side reactions must be managed through rational experimental design.

  • The Pyridine Nitrogen Dilemma (Intermolecular Alkylation): When converting the primary alcohol into a highly reactive leaving group (such as a mesylate or tosylate), the resulting electrophile becomes susceptible to nucleophilic attack by the basic pyridine nitrogen of an adjacent molecule 1. This intermolecular N-alkylation leads to unwanted oligomerization or polymerization. To mitigate this causality, activation reactions must be performed at strict low temperatures (0 °C), kept at moderate dilutions (e.g., 0.2 M), and the activated product must be used immediately or stored neat at -20 °C 2.

  • Chemoselective Oxidation: Oxidizing the primary alcohol to an aldehyde is a critical step for subsequent reductive aminations. However, strong oxidants (like peracids or unbuffered transition metals) can inadvertently oxidize the pyridine nitrogen, forming a pyridine N-oxide. Dess-Martin Periodinane (DMP) is the reagent of choice here. It operates under mild, neutral conditions, selectively oxidizing the primary alcohol through a periodinate intermediate without affecting the pyridine ring or the 5-bromo handle 3.

  • Stability of the 5-Bromo Handle: The 5-bromo position on the pyridine ring is relatively electron-deficient but remains completely inert to standard acylating agents, mild bases (TEA, DIPEA), and hypervalent iodine reagents 4. This allows the ethanol side chain to be manipulated orthogonally before engaging the bromide in late-stage functionalization.

Quantitative Data Summary

The following table summarizes the optimized parameters, expected yields, and specific challenges for the three primary derivatization pathways.

Derivatization PathwayReagents & ConditionsYield RangeReaction TimePrimary Challenge / Causality
Activation (Mesylation) MsCl (1.5 eq), TEA (1.5 eq), DCM, 0 °C85 - 92%1 - 2 hOligomerization : Pyridine N attacks the mesylate. Requires strict 0 °C control and rapid workup.
Oxidation (Aldehyde) DMP (1.2 eq), DCM, RT75 - 88%2 - 4 hOver-oxidation / N-oxidation : Avoided by using mild DMP instead of KMnO4 or mCPBA.
Esterification RCOCl (1.2 eq), DIPEA (2.0 eq), DMAP (cat.), DCM, RT90 - 95%2 - 6 hSluggish Kinetics : Overcome by adding DMAP as a nucleophilic catalyst.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Activation via Mesylation

Synthesis of 2-(5-bromopyridin-3-yl)ethyl methanesulfonate. Causality Focus: Temperature control is paramount to prevent exothermic degradation and subsequent N-alkylation 1.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) and stir for 5 minutes at room temperature.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise over 10 minutes. Note: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing dimer formation.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (EtOAc/Hexane). The mesylate will appear as a distinctly less polar spot compared to the starting alcohol.

  • Quench & Workup: Once complete, immediately quench with saturated aqueous NaHCO₃ (equal volume to DCM). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a water bath temperature strictly below 30 °C.

  • Storage: Do not purify via standard silica gel chromatography, as the concentrated mesylate can degrade on the column. Use the crude product immediately in the next step or store neat at -20 °C.

Protocol B: Chemoselective Oxidation to Aldehyde

Synthesis of 2-(5-bromopyridin-3-yl)acetaldehyde. Causality Focus: Utilizing DMP ensures the pyridine nitrogen remains unoxidized while efficiently converting the primary alcohol 3.

  • Preparation: Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 equiv) in a single portion at room temperature. The solution will progressively become cloudy as the reaction proceeds and the periodinane byproduct precipitates.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS (observing the M+H peak shift corresponding to the loss of 2 mass units).

  • Quench: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15-30 minutes until the organic layer becomes completely clear. Note: Thiosulfate reduces unreacted DMP and iodine byproducts, while bicarbonate neutralizes the acetic acid generated during the reaction [[4]]().

  • Workup: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol C: O-Acylation (Esterification)
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Acylation: Cool to 0 °C and add the desired acid chloride (RCOCl, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench with water, extract with DCM, wash with brine, dry, and concentrate. Purify via silica gel chromatography.

Visualizations

G A 2-(5-bromopyridin-3-yl)ethan-1-ol B Mesylate Derivative (Nucleophilic Substitution) A->B MsCl, TEA, DCM (0°C to RT) C Aldehyde Derivative (Reductive Amination) A->C DMP, DCM (RT) D Ester Derivative (Prodrug/Linker) A->D RCOCl, DIPEA, DMAP (RT)

Divergent derivatization pathways for the ethanol side chain of 2-(5-bromopyridin-3-yl)ethan-1-ol.

G Step1 Dissolve substrate in DCM Add TEA (1.5 eq) Step2 Cool to 0°C (Prevents exothermic degradation) Step1->Step2 Step3 Dropwise addition of MsCl (Controls local concentration) Step2->Step3 Step4 Stir at 0°C for 1 hr (Minimizes N-alkylation) Step3->Step4 Step5 Aqueous Quench (NaHCO3) Extract & Concentrate Step4->Step5 Step6 Immediate use or storage at -20°C (Prevents oligomerization) Step5->Step6

Step-by-step workflow and mechanistic rationale for the mesylation of pyridine-ethanol derivatives.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Jetir.
  • Title: Dess–Martin periodinane Source: Wikipedia URL
  • Title: Oxidation of Alcohols Source: Chemistry LibreTexts URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 2-(5-bromopyridin-3-yl)ethan-1-ol

Welcome to the Advanced Applications Support Center. The Suzuki-Miyaura cross-coupling of 2-(5-bromopyridin-3-yl)ethan-1-ol presents a unique intersection of chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The Suzuki-Miyaura cross-coupling of 2-(5-bromopyridin-3-yl)ethan-1-ol presents a unique intersection of chemical challenges. As a highly polar, Lewis-basic heterocycle with an unprotected primary alcohol, this substrate frequently suffers from low conversions, rapid catalyst poisoning, and competing side reactions[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we break down the exact causality of these failures and provide field-validated, self-correcting protocols to ensure high-yield carbon-carbon bond formation.

Diagnostic Overview: Where the Cycle Breaks Down

To fix a failing reaction, we must first understand the specific mechanistic traps created by this substrate. The diagram below maps the standard catalytic cycle against the three primary failure modes induced by the bromopyridine and its free hydroxyl group.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Substrate PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet R-B(OH)2 Fail1 Catalyst Deactivation (Pyridine N-Coordination) PdII->Fail1 Competing Pathway RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fail2 Protodeboronation (Base/H2O Induced) TransMet->Fail2 Side Reaction Fail3 Pd-Alkoxide Trap (Free -OH Coordination) TransMet->Fail3 Chelation RedElim->Pd0 Cycle complete

Mechanistic failure modes in the Suzuki coupling of unprotected bromopyridine alcohols.

Troubleshooting Guide & FAQs

Q1: Why does the reaction stall at 20-30% conversion with the sudden appearance of a black precipitate? The formation of palladium black is a macroscopic indicator of severe catalyst degradation. The pyridine nitrogen in your substrate is a strong σ-donor. During the catalytic cycle, it can outcompete standard, less sterically hindered phosphine ligands (like PPh


), coordinating to the Pd(II) intermediate to form off-cycle, thermodynamically stable bis(pyridyl)palladium complexes[2]. Once the stabilizing ligands dissociate, the Pd(0) species aggregates into insoluble nanoparticles.
  • The Fix: Transition to bulky, electron-rich dialkylbiarylphosphine ligands such as [2]. The immense steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a "steric umbrella" that permits the oxidative addition of the C-Br bond but physically blocks the coordination of a second pyridine molecule.

Q2: I am observing massive protodeboronation of my boronic acid partner. How is the substrate contributing to this? Protodeboronation—the hydrolytic cleavage of the C-B bond—is heavily accelerated by basic, aqueous conditions[3]. The free primary alcohol on your substrate (-CH


CH

OH) increases the local polarity of the reaction microenvironment and can act as a hydrogen-bond donor, effectively shuttling protons and exacerbating the degradation of sensitive boronic acids before transmetalation can occur[2].
  • The Fix: Eliminate water from the system. Switch to an anhydrous, finely milled base like K

    
    PO
    
    
    
    in a moderately polar aprotic solvent like 1,4-dioxane. If aqueous conditions are absolutely unavoidable, utilize a (e.g., Toluene/Water) with a phase-transfer catalyst to partition the boronic acid away from the bulk aqueous hydroxide[4].

Q3: Is the unprotected hydroxyl group directly interfering with the transmetalation step? Yes. Under strongly basic conditions (e.g., KOtBu or NaOH), the primary alcohol can be deprotonated to form an alkoxide. This hard nucleophile can coordinate to the soft Pd(II) center, creating a Pd-alkoxide trap that competitively inhibits the coordination and subsequent transmetalation of the boronate species[5].

  • The Fix: Lower the reaction temperature to 80–100°C and use a milder base (such as Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    ) to minimize the equilibrium concentration of the alkoxide[3].
Quantitative Optimization Data

To streamline your process development, we have aggregated the performance of various catalytic systems against this specific substrate class.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Failure Mode Avoided
Pd(PPh

)

(5 mol%)
K

CO

(aq)
Toluene/H

O
80< 30%Baseline (Suffers from Pd poisoning)
Pd(dppf)Cl

(5 mol%)
Na

CO

Dioxane/H

O
80~ 55%Bidentate ligand reduces N-coordination
Pd(OAc)

/ SPhos (2 mol%)
K

CO

n-Butanol80~ 85%Polar solvent aids substrate solubility[2]
Pd

(dba)

/ XPhos (2 mol%)
K

PO

(anhyd)
1,4-Dioxane 100 > 88% Bulky ligand prevents poisoning [2]
Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the order of addition and the atmospheric conditions, you eliminate the variables that lead to catalyst death and alcohol oxidation.

Workflow A 1. Degas Solvents (Ar sparge, 15 min) B 2. Pre-activate Catalyst (Pd2(dba)3 + XPhos) A->B C 3. Add Reagents (Substrate + Boronic Acid) B->C D 4. Heat Reaction (100°C, 12-16 hrs) C->D E 5. Aqueous Workup (EtOAc Extraction) D->E

Optimized anhydrous workflow for Suzuki cross-coupling with XPhos ligand.

Step-by-Step Methodology
  • Preparation & Degassing (Causality: Prevents Pd(0) oxidation and homocoupling): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous 1,4-dioxane (10 mL per mmol of substrate). Sparge the solvent with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Catalyst Pre-Activation (Causality: Ensures active mono-ligated Pd(0) species): Add Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%) to the degassed solvent. Stir at room temperature for 10–15 minutes until the solution transitions from dark purple to a pale red/orange hue, indicating the successful formation of the active L-Pd(0) complex.
  • Reagent Addition (Causality: Order of addition prevents premature degradation): Add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Finally, add finely milled, anhydrous K

    
    PO
    
    
    
    (2.0 equiv). Note: Milled K
    
    
    PO
    
    
    provides a high surface area for the heterogeneous base-activation of the boronic acid without introducing the water that drives protodeboronation.
  • Reaction Execution: Seal the flask, place it in a pre-heated oil bath at 100°C, and stir vigorously under an Argon atmosphere for 12–16 hours. Monitor the consumption of the bromide via LCMS.

  • Workup & Isolation (Causality: Addresses substrate polarity): Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic phosphate salts and precipitated palladium. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure. Because the hydroxyethyl group renders the product highly polar, standard hexanes/EtOAc chromatography may cause severe streaking; utilize a gradient of DCM/MeOH (0-5%) or add 1% Et

    
    N to your eluent to prevent silica tailing.
    
References
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions Source: Nature URL: [Link]

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]

  • Title: Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 2-(5-Bromopyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of unprotected, heteroatom-rich substrates. The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of unprotected, heteroatom-rich substrates. The molecule 2-(5-bromopyridin-3-yl)ethan-1-ol represents a "perfect storm" for catalyst deactivation. It possesses two distinct poisoning motifs: a strongly coordinating basic pyridine nitrogen and an unprotected primary alcohol.

This guide provides a deep mechanistic understanding and field-proven protocols to rescue your stalled Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions.

Mechanistic Causality: Why Your Catalyst is Dying

Before applying a fix, you must understand the failure modes. This specific substrate induces catalyst death via two divergent pathways:

  • Pyridine Nitrogen Coordination (Off-Cycle Sequestration): The lone pair of electrons on the pyridine nitrogen is an excellent σ-donor. It aggressively competes with your phosphine ligands for the Pd(0) or Pd(II) center, displacing them to form thermodynamically stable, catalytically inactive complexes 1[1]. This often manifests as a stalled reaction at low conversion.

  • Alkoxide-Induced β-Hydride Elimination: Cross-coupling requires an inorganic or organic base. Under these basic conditions, the primary alcohol (-CH₂CH₂OH) can deprotonate. The resulting alkoxide coordinates to the Pd(II)-aryl intermediate. Because this alkoxide possesses β-hydrogens, it undergoes rapid β-hydride elimination 2[2]. This destructive side-reaction yields a desbromo-pyridine aldehyde and a highly unstable Pd-hydride species that rapidly aggregates into inactive "Pd black."

Visualizing the Deactivation Pathways

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-Ar) Pd0->OxAdd + Substrate PyrPoison Pyridine-Coordinated Inactive Pd Complex Pd0->PyrPoison Pyridine N Lone Pair Prod Cross-Coupled Product OxAdd->Prod Transmetalation & Reductive Elimination OxAdd->PyrPoison Intermolecular Coordination AlkPoison Alkoxide Coordination & β-Hydride Elimination OxAdd->AlkPoison Base + Unprotected -OH Prod->Pd0 Regeneration PdBlack Pd Black (Dead Catalyst) PyrPoison->PdBlack Aggregation AlkPoison->PdBlack Dehalogenation

Mechanistic pathways of Pd catalyst poisoning by 2-(5-bromopyridin-3-yl)ethan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 2-(5-bromopyridin-3-yl)ethan-1-ol stalls at 15% conversion, and the solution turns pitch black. What is happening? A: The pitch-black precipitate is "Pd black," indicating catastrophic catalyst decomposition. This is primarily driven by the unprotected alcohol. The base in your Suzuki coupling deprotonates the alcohol, which then coordinates to the Pd(II) center and undergoes β-hydride elimination 3[3]. Solution: You must either protect the alcohol (e.g., as a TBS ether) or switch to a bidentate ligand with a wide bite angle (like Xantphos or dppf) that sterically restricts the coplanar geometry required for β-hydride elimination.

Q2: I protected the alcohol, but my reaction is still incredibly slow. How do I stop the pyridine ring from poisoning the catalyst? A: You are experiencing classical pyridine-directed catalyst poisoning 4[4]. The basic nitrogen is displacing your ancillary ligands. Solution: Employ supramolecular masking. By adding a Lewis acid such as a Zinc(II) salt (e.g., ZnCl₂ or a Zn-porphyrin) or Trimethyl borate (B(OMe)₃), you can reversibly bind the pyridine nitrogen. This weak non-covalent Zn···N interaction sterically and electronically shields the nitrogen, preventing it from interacting with the palladium center without permanently altering your substrate 5[5].

Q3: Can I overcome this by just dumping in more Pd catalyst (e.g., 10-20 mol%)? A: While brute-forcing with high catalyst loading can sometimes push a reaction to completion, it is economically unviable and complicates purification (leaving high ppm Pd in the final product) 6[6]. A more elegant approach is to use highly sterically hindered, electron-rich Buchwald ligands (e.g., SPhos or tBuXPhos). These ligands favor a highly active monoligated Pd(0) species that accelerates the oxidative addition and transmetalation steps, effectively outcompeting the pyridine coordination 7[7].

Troubleshooting Workflow

Workflow Start Reaction Stalls / Low Yield Check Identify Dominant Poisoning Pathway Start->Check Path1 Pyridine N-Coordination Check->Path1 Path2 Alcohol β-Hydride Elimination Check->Path2 Sol1 Add Lewis Acid (e.g., Zn(II) or B(OMe)3) Path1->Sol1 Sol2 Use Bulky Bidentate Ligands (e.g., dppf) Path2->Sol2 Sol3 Protect Alcohol (e.g., TBS/Bn ether) Path2->Sol3 Success Full Conversion & High Yield Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for resolving catalyst deactivation in bromopyridine cross-couplings.

Quantitative Data: Ligand & Condition Optimization

To guide your optimization, below is a summary of typical outcomes when coupling 2-(5-bromopyridin-3-yl)ethan-1-ol with phenylboronic acid under various conditions.

Catalyst / Ligand SystemAdditive / ModificationDominant Failure ModeExpected Yield
Pd(PPh₃)₄ (5 mol%)NonePyridine poisoning + Pd Black< 15%
Pd(OAc)₂ / PPh₃Noneβ-Hydride elimination~ 20%
Pd₂(dba)₃ / XantphosNonePyridine poisoning (Slow rate)~ 45%
Pd(OAc)₂ / SPhosAlcohol protected (TBS)None (Optimized)> 85%
Pd(OAc)₂ / dppf ZnCl₂ (1.0 equiv) None (Supramolecular masking) > 80%

Standard Operating Procedure: Suzuki-Miyaura Coupling with Supramolecular Masking

If you wish to avoid protecting group chemistry (maximizing step economy), use this self-validating protocol utilizing Zn(II) additives to mask the pyridine nitrogen and a bidentate ligand to suppress β-hydride elimination.

Materials:

  • 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • dppf (0.05 mmol, 5 mol%)

  • ZnCl₂ (anhydrous) (1.0 mmol)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 10 mL), degassed.

Step-by-Step Methodology:

  • Pre-masking the Substrate: In an oven-dried Schlenk flask under argon, dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 mmol) in 5 mL of anhydrous 1,4-dioxane. Add anhydrous ZnCl₂ (1.0 mmol) and stir at room temperature for 30 minutes.

    • Causality: This pre-incubation allows the kinetically labile Zn···N interaction to form, shielding the pyridine lone pair before it ever encounters the palladium catalyst 8[8].

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and dppf in 2 mL of dioxane. Stir for 15 minutes until the color shifts to orange/red, indicating active complexation.

  • Reaction Assembly: Add the arylboronic acid and K₃PO₄ to the main Schlenk flask containing the masked substrate. Transfer the pre-formed catalyst solution into the flask. Add 2 mL of degassed water.

  • Execution: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation & Workup: Monitor by TLC or LC-MS. Self-Validation Check: The absence of a desbromo-aldehyde byproduct validates that the dppf ligand successfully suppressed β-hydride elimination. Quench the reaction with saturated aqueous EDTA to strip the Zn(II) from the newly formed pyridine product, followed by standard EtOAc extraction.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem. 1

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. 5

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. PubMed. 8

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. 3

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 6

  • Palladium-Catalyzed Arylation of Cyanamides. PMC. 7

  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2. Thieme-Connect. 4

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol . This bifunctional building block is critical in the development of kinase inhibitors and galectin-targeting antifibrotics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol . This bifunctional building block is critical in the development of kinase inhibitors and galectin-targeting antifibrotics. However, the electron-deficient nature of the pyridine ring and the lability of the C–Br bond present unique chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies, focusing on the two most viable industrial and bench-scale pathways: the reduction of 2-(5-bromopyridin-3-yl)acetic acid (Route A) and the halogen-metal exchange of 3,5-dibromopyridine followed by epoxide ring-opening (Route B).

Pathway Visualization & Side-Reaction Divergence

Synthesis SM1 2-(5-bromopyridin-3-yl)acetic acid (Route A) Target 2-(5-bromopyridin-3-yl)ethan-1-ol (Target Product) SM1->Target BH3·THF (Chemoselective) Side1 2-(pyridin-3-yl)ethan-1-ol (Debromination) SM1->Side1 Pd/C + H2 or Excess LiAlH4 SM2 3,5-dibromopyridine (Route B) Side2 3,3'-dibromo-5,5'-bipyridine (Wurtz Coupling) SM2->Side2 n-BuLi (Poor mixing/High Temp) Int 3-bromo-5-magnesylpyridine (TurboGrignard Int.) SM2->Int iPrMgCl·LiCl -10°C, 15 min Side3 PEG Byproducts (Polymerization) Int->Target 1. BF3·OEt2 2. Ethylene Oxide Int->Side3 Ethylene Oxide (No Lewis Acid)

Reaction pathways and side-reaction divergence in the synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol.

Quantitative Impact of Reaction Conditions
Synthesis RouteReagent / ConditionPrimary Side ReactionTarget YieldAnalytical Signature (LC-MS / NMR)
A (Reduction) Pd/C + H₂, MeOHDebromination< 5%MS: [M+H]⁺ 124.1 (Loss of ⁷⁹Br/⁸¹Br isotope pattern)
A (Reduction) LiAlH₄ (reflux), THFDebromination / Cleavage15–20%NMR: Loss of isolated pyridine proton at δ 8.5 ppm
A (Reduction) BH₃·THF, 0 °C to RTNone (Clean reduction)85–92% MS: [M+H]⁺ 202.0 / 204.0 (1:1 Isotope ratio intact)
B (Exchange) n-BuLi, -78 °CWurtz-Fittig Dimerization30–40%MS: [M+H]⁺ 314.9 (Dibromobipyridine dimer)
B (Exchange) iPrMgCl·LiCl, no BF₃Epoxide Polymerization25–35%NMR: Broad PEG multiplet at δ 3.6–3.7 ppm
B (Exchange) iPrMgCl·LiCl + BF₃·OEt₂None (Clean ring-opening)75–82% NMR: Clean triplet at δ 3.8 ppm (CH₂-OH)
Troubleshooting Guide & FAQs
Route A: Reduction of 2-(5-bromopyridin-3-yl)acetic acid

Q: During the reduction of 2-(5-bromopyridin-3-yl)acetic acid, my LC-MS shows a major byproduct with M-79. How can I prevent this over-reduction? A: You are observing hydrodehalogenation (debromination). The C–Br bond on an electron-deficient pyridine ring is highly susceptible to cleavage. If you are using catalytic hydrogenation (e.g., Pd/C with H₂), the palladium readily undergoes oxidative addition into the C–Br bond. Even with strong hydride donors like LiAlH₄ at elevated temperatures, direct hydride attack can cleave the halogen. Solution: Switch to a milder, chemoselective reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex. Borane selectively reduces carboxylic acids to primary alcohols rapidly at room temperature without affecting the aryl bromide[1].

Protocol 1: Self-Validating Chemoselective Borane Reduction Causality: Borane acts as an electrophilic reducing agent, coordinating first to the electron-rich carbonyl oxygen rather than attacking the electron-deficient pyridine ring, preserving the C–Br bond.

  • Setup: Dissolve 2-(5-bromopyridin-3-yl)acetic acid (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Addition: Slowly add BH₃·THF (1.0 M solution, 2.5 eq) dropwise.

    • Self-Validation Check: You will observe immediate bubbling (H₂ gas evolution) as the borane reacts with the acidic proton to form a triacyloxyborane intermediate. The cessation of this initial bubbling confirms the acid-base phase is complete and reduction is commencing.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench: Cool the mixture back to 0 °C and carefully add Methanol dropwise.

    • Self-Validation Check: Vigorous bubbling will resume as excess BH₃ is destroyed to form trimethyl borate. Continue adding MeOH until no further gas evolves, confirming the reagent is fully quenched.

  • Workup: Concentrate under reduced pressure, redissolve in EtOAc, wash with 1M NaOH (to break boron complexes), dry over Na₂SO₄, and evaporate to yield the pure alcohol.

Route B: Halogen-Metal Exchange of 3,5-dibromopyridine

Q: I am attempting a halogen-metal exchange on 3,5-dibromopyridine using n-BuLi, but I observe significant amounts of 3,3'-dibromo-5,5'-bipyridine (dimer) and unreacted starting material. What is going wrong? A: The use of n-BuLi for the lithiation of 3,5-dibromopyridine often leads to Wurtz-Fittig-type homocoupling due to the high reactivity of the intermediate organolithium species with unreacted aryl bromide. Solution: Transition from n-BuLi to the "TurboGrignard" reagent, isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl). The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic basicity and solubility. This allows the Br/Mg exchange to occur cleanly and rapidly (typically within 15 minutes at -10 °C) without the dimerization associated with organolithium intermediates[2][3].

Q: When adding ethylene oxide to the pyridyl Grignard reagent, my yields are poor (<30%), and I see viscous polymeric byproducts. How can I improve the epoxide ring-opening step? A: Ethylene oxide is a relatively "hard" electrophile. Pyridylmagnesium species struggle to open the ring efficiently without activation, leading to competing epoxide polymerization (PEG formation) or premature quenching from solvent degradation. Solution: Introduce Boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid additive. Adding BF₃·OEt₂ at -78 °C coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons and facilitating a clean, regioselective ring opening by the Grignard reagent before polymerization can occur[4].

Protocol 2: Self-Validating TurboGrignard Exchange and Epoxide Opening Causality: The TurboGrignard reagent ensures a mono-metallic exchange due to the steric bulk and controlled reactivity of the magnesium cluster, while BF₃·OEt₂ lowers the activation energy for the nucleophilic attack on the epoxide.

  • Exchange: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF (0.3 M) under argon. Cool to -15 °C.

  • Grignard Addition: Add iPrMgCl·LiCl (1.3 M in THF, 1.05 eq) dropwise over 5 minutes. Stir at -10 °C for 15 minutes.

    • Self-Validation Check: The initial suspension will dissolve, and the solution will transition to a deep yellow/brown color, confirming the successful formation of the 3-bromo-5-magnesylpyridine intermediate.

  • Activation: Cool the reaction mixture to -78 °C. Add BF₃·OEt₂ (1.2 eq) via syringe in one portion.

    • Self-Validation Check: The solution must remain clear. If a thick white precipitate forms, moisture has entered the system, and the Lewis acid has been compromised.

  • Ring Opening: Add ethylene oxide (2.5 M in THF, 1.5 eq) dropwise. Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl.

    • Self-Validation Check: A clean phase separation should occur. If an unbreakable emulsion forms, add a small amount of 1M HCl to dissolve magnesium salts, then extract with EtOAc.

References

1.[1] US20160016966A1 - Furopyridines as bromodomain inhibitors - Google Patents. google.com. 1 2.[2] Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Chemical Reviews. acs.org. 2 3.[3] EP1582523A1 - Method of preparing organomagnesium compounds - Google Patents. google.com.3 4.[4] Supporting Crystallographic Information - MPG.PuRe. mpg.de. 4

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-(5-bromopyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Coupling amines with 2-(5-bromopyridin-3-yl)ethan-1-ol presents a unique dual-challenge in process chemistry: Catalyst Poisoning: The Lew...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Coupling amines with 2-(5-bromopyridin-3-yl)ethan-1-ol presents a unique dual-challenge in process chemistry:

  • Catalyst Poisoning: The Lewis basic pyridine nitrogen can coordinate to the palladium center, creating stable off-cycle resting states that deactivate the catalyst[1].

  • Chemoselectivity (C-N vs. C-O): The unprotected primary alcohol introduces a competing nucleophile. If reaction conditions are not precisely tuned, the alcohol can undergo competing C-O cross-coupling or base-catalyzed side reactions.

This guide provides a self-validating protocol, quantitative optimization data, and a comprehensive troubleshooting Q&A to ensure high-yielding, chemoselective amination.

Mechanistic Logic & Chemoselectivity

The success of this transformation relies entirely on the interplay between the steric bulk of the ligand and the pKa threshold of the base.

MechanisticPathway Substrate 2-(5-bromopyridin-3-yl)ethan-1-ol + Amine Nucleophile OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd PdCat Pd Precatalyst + Ligand (e.g., tBuBrettPhos Pd G3) PdCat->OxAdd Active Pd(0) BaseChoice Base Selection (Determines Chemoselectivity) OxAdd->BaseChoice WeakBase Weak Base (Cs2CO3) Selective N-H Deprotonation BaseChoice->WeakBase Optimized Pathway StrongBase Strong Base (NaOtBu) O-H Deprotonation BaseChoice->StrongBase Competing Pathway Product Desired C-N Product (High Yield) WeakBase->Product Reductive Elimination SideProduct C-O Coupling & Decomposition StrongBase->SideProduct Alkoxide Formation

Mechanistic pathway illustrating base-dependent chemoselectivity in Buchwald-Hartwig amination.

Quantitative Optimization Data

The following matrix demonstrates the causality between reagent selection and reaction outcome. Notice how the combination of a strong base and an unoptimized ligand destroys chemoselectivity, whereas a weak base paired with a bulky biarylphosphine ligand drives the reaction toward the desired C-N product.

EntryPalladium SourceLigandBaseSolventConversion (%)Chemoselectivity (C-N : C-O)
1Pd(OAc)₂BINAPNaOtBuToluene45%1 : 2
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane60%5 : 1
3tBuBrettPhos Pd G3tBuBrettPhosNaOtBuDioxane75%1 : 5
4 tBuBrettPhos Pd G3 tBuBrettPhos Cs₂CO₃ Dioxane >95% >99 : 1
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring the physical state of the base and the color of the reaction mixture, you can verify the integrity of the catalytic cycle in real-time.

Reagents & Equipment:

  • Substrate: 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane (0.2 M)

  • Equipment: Oven-dried reaction vial with a PTFE-lined septum cap. Note: If utilizing highly volatile amines, the reaction must be conducted in a sealed pressure tube to prevent the loss of the nucleophile at elevated temperatures[2].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using strict Schlenk techniques), add the aryl halide, the palladium precatalyst, and the base to the reaction vial.

    • Causality: Modern palladacycle precatalysts (G3/G4) are utilized because they cleanly and efficiently form the active LPd(0) catalyst. This bypasses the need for the amine to act as a reducing agent for Pd(II) sources, which often leads to stalled reactions and palladium black formation[3].

  • Solvent & Amine Addition: Add the degassed 1,4-dioxane followed by the amine via syringe.

    • Causality: Dioxane is preferred over toluene for polar substrates like unprotected alcohols, as it provides better solubility for the substrate while keeping the inorganic base mostly insoluble, ensuring a controlled, slow deprotonation rate.

  • Thermal Activation: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 100 °C for 12–24 hours[3].

  • In-Process Monitoring (Validation): Monitor the reaction progress by LC-MS. A successful catalytic cycle will maintain a homogeneous yellow/orange hue in the liquid phase. The rapid appearance of a black precipitate (palladium black) indicates catalyst decomposition.

  • Quench & Workup: Upon completion, cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite.

    • Causality: The Celite filtration is a critical self-validating step; it removes the insoluble Cs₂CO₃ and any precipitated palladium, preventing streaking and degradation during subsequent silica gel chromatography[3].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Troubleshooting Guides & FAQs

Q: Why am I observing significant ether formation (C-O coupling) instead of the desired amination? A: This is a classic chemoselectivity failure driven by inappropriate base selection. Strong, non-nucleophilic bases like NaOtBu or KOtBu[3] will deprotonate the unprotected primary alcohol (pKa ~15.5). The resulting alkoxide outcompetes the amine for the Pd(II) center, leading to C-O reductive elimination. By switching to a weaker base like Cs₂CO₃ or K₃PO₄[3], you selectively deprotonate the Pd-coordinated amine (whose pKa drops to ~10 upon coordination) while leaving the aliphatic alcohol intact.

Q: My reaction stalls at 20% conversion. Is the pyridine ring poisoning the catalyst? A: Yes. The Lewis basic nitrogen of the pyridine ring can coordinate to the active palladium species, forming an unreactive resting state[1]. To overcome this, you must use a highly sterically hindered, electron-rich phosphine ligand like tBuBrettPhos or L15[1]. The extreme steric bulk of the ligand prevents the pyridine nitrogen from accessing the palladium center, keeping the catalyst in the active cycle.

Q: I am seeing hydrodehalogenation (reduction of the bromopyridine to the corresponding arene). How do I prevent this? A: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled[3]. This is typically caused by


-hydride elimination from either an alkoxide intermediate (if the alcohol is inadvertently deprotonated) or an aliphatic amine. To mitigate this, ensure strictly anhydrous conditions, avoid strong bases, and use a bulky ligand that accelerates the rate of reductive elimination over 

-hydride elimination.

Q: Can I use basic Pd(OAc)₂ instead of a specialized G3/G4 precatalyst? A: While possible, it is highly discouraged for this specific substrate. If using a Pd(II) source like Pd(OAc)₂, the presence of an amine with an


-H or the phosphine ligand itself must facilitate the reduction to Pd(0)[3]. This reduction step is often inefficient and can lead to the formation of inactive palladium black. Modern G3/G4 precatalysts ensure a strict 1:1 ratio of Pd to ligand and quantitative generation of the active species[3].
References
  • PubMed (NIH). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from:[Link]

  • PMC (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal for 2-(5-Bromopyridin-3-yl)ethan-1-ol Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with residual palladium (Pd) contamination in reactions involving 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with residual palladium (Pd) contamination in reactions involving 2-(5-bromopyridin-3-yl)ethan-1-ol .

As a Senior Application Scientist, I frequently encounter purification bottlenecks with this specific chemical space. The combination of a highly coordinating basic pyridine nitrogen and a hydrogen-bonding hydroxyl group makes this substrate a perfect storm for palladium retention. Standard aqueous workups and silica gel chromatography are rarely sufficient to meet the strict International Council for Harmonisation (ICH) Q3D guidelines of <10 ppm for oral drug substances.

This portal provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve ultra-low palladium levels without sacrificing product yield.

Diagnostic Workflow for Palladium Scavenging

Choosing the correct purification strategy depends entirely on the physical state of your product and the nature of the palladium species (homogeneous vs. heterogeneous). Follow the decision matrix below to select the optimal workflow.

PdRemoval Start Crude Reaction Mixture (2-(5-bromopyridin-3-yl)ethan-1-ol) Filter Celite Filtration (Removes Pd black/Pd/C) Start->Filter Soluble Soluble Pd-Pyridine Complexes Remain Filter->Soluble Filtrate Decision Product State? Soluble->Decision Solid Solid Product Decision->Solid Liquid Liquid/Oil Product Decision->Liquid Cryst Activated Carbon + Recrystallization Solid->Cryst Scavenger Silica-Thiol / Si-TMT Scavenging Liquid->Scavenger ICP ICP-MS Validation (<10 ppm target) Cryst->ICP Scavenger->ICP

Decision tree for selecting the optimal palladium removal strategy based on product state.

Troubleshooting Guide & FAQs

Q1: Why does my 2-(5-bromopyridin-3-yl)ethan-1-ol product remain dark yellow/brown even after flash chromatography?

A1: The persistent color indicates the presence of soluble Pd(II) or Pd(0) complexes. The pyridine nitrogen in your substrate acts as a strong


-donor, forming highly stable coordination complexes with palladium. Because these complexes share similar polarity to the free product, they co-elute during standard silica gel chromatography. A dedicated chemisorption step (using high-affinity sulfur ligands) is required to thermodynamically outcompete the nitrogen-palladium bond.
Q2: Which palladium scavenger is most effective for pyridine-containing alcohols?

A2: Thiol-functionalized silica (e.g., Si-Thiol) or Trimercaptotriazine (Si-TMT) resins are the gold standards. According to recent reviews on [1], sulfur-based scavengers possess a high binding affinity for soft transition metals, which effectively displaces the pyridine ligand.

Q3: I am losing over 20% of my product yield during the silica-thiol scavenging step. How can I prevent this?

A3: Yield loss here is rarely due to product degradation; it is caused by non-specific adsorption. The hydroxyl group on 2-(5-bromopyridin-3-yl)ethan-1-ol hydrogen-bonds strongly with the unfunctionalized silanol groups on the silica scavenger backbone.

  • Causality-driven solution: Increase the polarity of your scavenging solvent. Adding 5–10% methanol or using a highly coordinating solvent like THF or 2-methyltetrahydrofuran will competitively block the silanol sites, keeping your product in the liquid phase while the palladium remains covalently bound to the thiol groups.

Q4: How do I know if my catalyst loading is the root cause of my purification issues?

A4: Over-catalysis is a common trap. While 5 mol % is a popular default, it introduces a massive amount of metal into the system (often >50,000 ppm in-reaction). Evaluating your catalyst loading in parts per million (ppm) rather than mol % can provide a clearer picture of the purification burden. Reducing the initial catalyst loading through ligand optimization is the most effective preventative measure, as highlighted in literature discussing [2].

Quantitative Data: Efficiency of Purification Methods

To contextualize the necessity of specialized scavengers, consider the following empirical data summarizing palladium reduction across different purification techniques for N-heterocyclic compounds. This data aligns with findings from [3].

Purification MethodAverage Pd Reduction (%)Typical Final Pd Level (ppm)Average Product Recovery (%)
Aqueous Workup Only ~10 - 15%> 1,000 ppm95%
Flash Chromatography ~80%100 - 500 ppm85%
Activated Carbon + Crystallization > 95%15 - 50 ppm70 - 75%
Chromatography + Si-Thiol Scavenger > 98% < 10 ppm 80 - 90%

Step-by-Step Methodologies

To ensure a self-validating system, the following protocol integrates the scavenging process with analytical verification.

Protocol A: Chemisorption via Silica-Thiol Scavenging

Use this protocol for liquid/oil products or highly soluble solids.

Step 1: Solvent Exchange and Solubilization

  • Concentrate the crude reaction mixture containing 2-(5-bromopyridin-3-yl)ethan-1-ol under reduced pressure to remove the reaction solvent (e.g., DMF, Toluene).

  • Redissolve the crude residue in a moderately polar solvent system. Recommended: Ethyl Acetate with 5-10% Methanol. Mechanistic note: The methanol prevents the aliphatic alcohol of the substrate from hydrogen-bonding to the silica matrix.

Step 2: Scavenger Addition

  • Calculate the total mass of palladium introduced into the reaction.

  • Add 4 to 5 molar equivalents of Si-Thiol or Si-TMT scavenger relative to the total palladium.

Step 3: Thermodynamically Driven Ligand Exchange

  • Stir the suspension vigorously at 40 °C to 50 °C for 4 to 16 hours .

  • Mechanistic note: Heat is critical. The activation energy required to break the stable Pd-Pyridine coordination bond is high; room temperature scavenging often stalls at ~50 ppm.

Mechanism Substrate Pd-Pyridine Complex (Strong N-Pd Bond) Displacement Ligand Exchange (Heat + Time) Substrate->Displacement Scavenger Si-Thiol Scavenger (High S-Affinity) Scavenger->Displacement FreeProduct Free 2-(5-bromopyridin- 3-yl)ethan-1-ol Displacement->FreeProduct BoundPd Pd-S-Silica (Insoluble) Displacement->BoundPd

Mechanistic pathway of palladium displacement from the pyridine ring by thiol scavengers.

Step 4: Filtration and Recovery

  • Prepare a 1-2 cm pad of Celite in a sintered glass funnel.

  • Filter the warm suspension through the Celite pad.

  • Wash the filter cake with 2-3 column volumes of the scavenging solvent (EtOAc/MeOH) to ensure complete product recovery.

Step 5: Self-Validation (Crucial Step)

  • Concentrate the filtrate and submit a 5-10 mg sample for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) analysis.

  • Validation Gate: If the result is <10 ppm, proceed to final isolation. If >10 ppm, repeat the scavenging step with 2 equivalents of fresh scavenger.

Protocol B: Activated Carbon Slurry & Recrystallization

Use this protocol if your final coupled product is a highly crystalline solid.

  • Dissolve the crude solid in a minimal amount of hot solvent (e.g., THF or Ethanol).

  • Add 10-20 wt% of activated carbon (e.g., Darco KB-B) relative to the crude mass.

  • Stir at reflux for 2 hours. Mechanistic note: Activated carbon relies on physisorption, trapping the bulky Pd-complexes within its porous network.

  • Filter hot through a tightly packed Celite pad to remove the carbon (ensure the funnel is pre-heated to prevent premature crystallization).

  • Induce crystallization by slowly adding an anti-solvent (e.g., Heptane or Water) to the filtrate while cooling to 0 °C.

  • Filter the purified crystals and validate via ICP-MS.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (2023) URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (2022) URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters (2022) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Purification of 2-(5-Bromopyridin-3-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic and crystallographic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic and crystallographic challenges associated with 2-(5-bromopyridin-3-yl)ethan-1-ol .

Purifying functionalized pyridines often presents a unique set of challenges due to the basicity of the nitrogen atom, the polarity of the hydroxyl group, and the potential for co-eluting halogenated impurities. This guide synthesizes field-proven methodologies with the underlying chemical causality to ensure your purification protocols are robust, reproducible, and scientifically sound.

Compound Overview & Physicochemical Data

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule driving its behavior during purification. The basic pyridine ring (pKa ~5.2) readily interacts with acidic media, while the primary alcohol acts as both a hydrogen bond donor and acceptor[1].

Table 1: Physicochemical Properties of 2-(5-bromopyridin-3-yl)ethan-1-ol

PropertyValue / DescriptionImpact on Purification
CAS Number 1255713-61-1[2]Essential for reference standard procurement.
Molecular Weight 202.05 g/mol [3]Useful for LC-MS identification (M+H = 202 / 204).
Chemical Formula C₇H₈BrNO[2]Isotopic pattern (1:1 ratio) confirms bromine presence.
Functional Groups Pyridine, Primary Alcohol, Aryl BromideCauses severe tailing on standard normal-phase silica.
Physical State Viscous oil / Low-melting solidProne to "oiling out"; requires salt formation for crystallization.

Purification Strategy Workflow

The following decision matrix dictates the most efficient purification route based on the purity of your crude synthetic mixture.

PurificationWorkflow Start Crude 2-(5-bromopyridin-3-yl)ethan-1-ol CheckPurity Assess Crude Purity (LC-MS/NMR) Start->CheckPurity HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity CheckPurity->LowPurity SaltForm HCl Salt Crystallization (Removes neutral impurities) HighPurity->SaltForm AmineSilica Amine-Functionalized Silica Chromatography LowPurity->AmineSilica PureProduct Pure 2-(5-bromopyridin-3-yl)ethan-1-ol SaltForm->PureProduct CheckImp Debrominated Impurity Present? AmineSilica->CheckImp YesImp Yes CheckImp->YesImp NoImp No CheckImp->NoImp PrepLC Reverse-Phase Prep-HPLC (0.1% TFA or Formic Acid) YesImp->PrepLC NoImp->SaltForm PrepLC->PureProduct

Workflow for selecting the optimal purification strategy based on crude purity.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Why does my product smear and tail severely on standard silica gel, ruining my yield?

The Causality: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.0[4]. The nitrogen atom on the pyridine ring of 2-(5-bromopyridin-3-yl)ethan-1-ol is basic[1]. When passed through standard silica, the basic nitrogen undergoes strong hydrogen bonding and partial protonation with these silanol groups. This creates a "mixed-mode" retention mechanism (both polar partitioning and ion-exchange), causing the trailing edge of the chromatographic peak to drag extensively[5].

The Solution: You must neutralize the acidic silanol interactions. This is achieved either by adding a volatile competing base like 6[6], or by switching the stationary phase entirely to an amine-functionalized silica (e.g., KP-NH)[7]. Amine-modified silica covalently masks the acidic sites, repelling the pyridine nitrogen and allowing the molecule to elute sharply based solely on the polarity of its hydroxyl group.

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Self-Validating Step: TLC spots on amine-modified plates will appear perfectly circular without trailing, confirming the elimination of secondary interactions.

  • Column Preparation: Pack a glass column with aminopropyl-functionalized silica gel (or use a pre-packed NH2 flash cartridge). Do not pre-treat with TEA.

  • Sample Loading: Dissolve the crude 2-(5-bromopyridin-3-yl)ethan-1-ol in a minimal volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto a small amount of Celite.

  • Elution: Run a gradient starting from 100% Hexanes to 50:50 Hexanes/Ethyl Acetate. The amine column provides a highly retentive environment for the primary alcohol while ignoring the pyridine ring[7].

  • Fraction Analysis: Monitor fractions via UV (254 nm). Pool fractions containing the pure product and concentrate under reduced pressure.

Issue 2: I am trying to crystallize the free base, but it keeps "oiling out" as a viscous syrup. How do I force crystallization?

The Causality: The free base of 2-(5-bromopyridin-3-yl)ethan-1-ol has a high degree of conformational flexibility due to the ethyl linker, and the heavy bromine atom disrupts symmetrical crystal packing. Furthermore, trace polar impurities act as freezing-point depressants, preventing nucleation.

The Solution: Convert the free base into its hydrochloride (HCl) salt.8[8]. The introduction of strong ionic forces (charge-charge interactions) and a rigid hydrogen-bonding network between the pyridinium N-H, the chloride counterion, and the hydroxyl group drastically increases the lattice energy[9]. This forces the compound to precipitate as a highly crystalline, stable solid[10].

Protocol B: Hydrochloride Salt Formation and Crystallization

Self-Validating Step: The immediate formation of a white precipitate upon the addition of anhydrous HCl confirms successful salt formation and supersaturation.

  • Dissolution: Dissolve the semi-pure free base in a 9:1 mixture of Methyl tert-butyl ether (MTBE) and Methanol (approx. 10 mL per gram of product).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert nitrogen atmosphere.

  • Acidification: Dropwise, add 1.05 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether). Caution: Do not use aqueous HCl, as the resulting water will solubilize the salt and cause oiling out.

  • Maturation: Stir the suspension vigorously at 0 °C for 1 hour to allow the crystals to mature and the lattice to expel trapped impurities.

  • Isolation: Filter the white crystalline solid over a Buchner funnel. Wash the filter cake with cold, anhydrous MTBE (2 x 5 mL) and dry under high vacuum for 12 hours.

Issue 3: My LC-MS shows a co-eluting impurity with an M+H of 124. What is this, and how do I remove it?

The Causality: An M+H of 124 corresponds to 2-(pyridin-3-yl)ethan-1-ol, the debrominated analog of your target compound. This typically occurs as a side-reaction if your upstream synthesis involved a catalytic hydrogenation (e.g., reducing an ester to the alcohol), which can inadvertently cleave the sensitive aryl-bromide bond. Because the polarity of the debrominated analog is nearly identical to your target, normal-phase silica cannot separate them.

The Solution: You must exploit the difference in lipophilicity (LogP) caused by the bromine atom. Bromine is highly lipophilic. Therefore, Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 stationary phase will effectively retain the brominated target molecule longer than the debrominated impurity.

Protocol C: Reverse-Phase Prep-HPLC Separation
  • System Setup: Utilize a C18 Prep-HPLC column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (The acid ensures the pyridine remains fully protonated, preventing peak tailing on the C18 column).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. The debrominated impurity (more polar/less lipophilic) will elute first, followed by the brominated target.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to isolate the product as a formate salt, which can be free-based later using saturated NaHCO₃ if required.

References

Sources

Troubleshooting

scaling up the synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol challenges

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol. As a Senior Application Scientist, I have structured this guide to address the critical thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, mechanistic, and safety bottlenecks encountered when transitioning this specific pyridine scaffold from the bench to multi-kilogram pilot plant production.

Section 1: Strategic Route Selection & Mechanistic Causality

The synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol typically relies on two primary disconnections. Choosing the right route at scale is not merely a matter of yield, but of thermal management and chemoselectivity.

  • Route A (Reduction): Reduction of 2-(5-bromopyridin-3-yl)acetic acid (or its ester). The core challenge here is chemoselectivity . The electron-deficient nature of the pyridine ring weakens the C-Br bond, making it highly susceptible to hydrodehalogenation by aggressive hydride donors.

  • Route B (Metallation/Alkylation): Halogen-metal exchange of 3,5-dibromopyridine followed by trapping with ethylene oxide (EO). The core challenge here is process safety . Ethylene oxide is a highly toxic, explosive gas, and Grignard exotherms are notorious for causing thermal runaways in batch reactors.

RouteSelection Target Target Molecule: 2-(5-bromopyridin-3-yl)ethan-1-ol Route1 Route A: Reduction Start: 5-Bromo-3-pyridylacetic acid Target->Route1 Route2 Route B: Grignard + Epoxide Start: 3,5-Dibromopyridine Target->Route2 LAH LiAlH4 (Batch) Critical Risk: Debromination Route1->LAH BH3 BH3·THF (Batch) Preferred: High Chemoselectivity Route1->BH3 Batch Batch Reactor Critical Risk: EO Explosion / Exotherm Route2->Batch Flow Continuous Flow Preferred: Rapid Heat Dissipation Route2->Flow

Figure 1: Decision matrix for the scale-up synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol.

Section 2: Troubleshooting FAQs

Q1: We attempted to reduce 2-(5-bromopyridin-3-yl)acetic acid using LiAlH₄ at a 500 g scale, but isolated over 30% of the debrominated byproduct (2-(pyridin-3-yl)ethan-1-ol). How can we prevent this? A1: This is a classic chemoselectivity failure. Lithium aluminum hydride (LiAlH₄) is too aggressive for halopyridines; the hydride attacks the electron-deficient C-Br bond via an oxidative addition/reductive elimination-like pathway or direct nucleophilic aromatic substitution. To prevent this, switch your reducing agent to Borane-THF (BH₃·THF) . Borane acts as an electrophilic reducing agent, coordinating first to the carboxylic acid (or ester carbonyl) rather than attacking the ring. Industrial precedents demonstrate that switching from LiAlH₄ to BH₃·THF effectively eliminates debromination during the scale-up of brominated heterocyclic scaffolds [1].

Q2: During the Grignard exchange of 3,5-dibromopyridine with iPrMgCl, the reaction stalled, then rapidly exothermed, blowing the reactor's rupture disk. What went wrong? A2: You experienced a delayed initiation followed by reagent accumulation. Halogen-metal exchange kinetics can be unpredictable in batch due to localized concentration gradients and surface-area limitations. When the reaction finally initiated, the accumulated iPrMgCl reacted simultaneously, causing a thermal runaway. For safe scale-up, you must implement in-situ FTIR (e.g., ReactIR) . By monitoring the specific infrared absorbance of the starting halide, you can definitively confirm initiation with a 5% reagent charge before dosing the bulk volume [2].

Q3: We want to use the ethylene oxide (EO) route because 3,5-dibromopyridine is cheaper, but our safety committee rejected batch handling of EO at the 5 kg scale. What is the industry standard? A3: Your safety committee is correct; batch reactors have poor surface-area-to-volume ratios, making EO exotherms highly dangerous. The industry standard for handling highly reactive gases like EO at scale is Continuous Flow Chemistry or specialized reactive distillation [3]. Flow reactors provide massive heat-transfer coefficients, allowing you to safely quench the epoxide ring-opening exotherm instantly while maintaining a minimal active inventory of toxic EO gas at any given moment.

Section 3: Quantitative Data Summaries

Table 1: Reagent Selection Matrix for 5-Bromopyridine-3-acetic acid Reduction

Reducing AgentChemoselectivity (Target : Debrominated)Thermal HazardH₂ Evolution RateScalability Rating
LiAlH₄ Poor (60 : 40)ExtremeInstantaneous❌ Not Recommended
NaBH₄ / I₂ Moderate (85 : 15)High (Corrosive I₂)Fast⚠️ Proceed with Caution
BH₃·THF Excellent (>99 : 1)ModerateControlled✅ Highly Recommended

Table 2: Reactor Modality for Ethylene Oxide (EO) Alkylation

Reactor TypeHeat Transfer Coefficient (W/m²K)Active EO InventoryExotherm Control
Standard Batch (50 L) ~100 - 200100% of chargePoor (High runaway risk)
Continuous Flow (SiC) >5,000<1% of total chargeExcellent (Isothermal)

Section 4: Validated Step-by-Step Methodologies

Protocol A: Chemoselective Borane Reduction (1 kg Scale)

This protocol utilizes a "reverse quench" mechanism to safely manage hydrogen gas evolution, a critical self-validating safety step.

  • Preparation: Purge a 20 L glass-lined reactor with N₂. Ensure the scrubber system is active for THF vapors.

  • Substrate Charge: Charge 2-(5-bromopyridin-3-yl)acetic acid (1.0 kg, 4.63 mol) and anhydrous THF (10 L). Cool the internal temperature to 0 °C.

  • Dosing: Slowly dose BH₃·THF (1 M in THF, 6.95 L, 1.5 equiv) via a metering pump over 3 hours. Maintain internal temp < 10 °C.

  • Self-Validation (Kinetics): Monitor the N₂ exhaust flow rate. A steady increase indicates controlled H₂ evolution. If exhaust flow drops while dosing, pause immediately—the reaction has stalled and borane is accumulating.

  • Aging: Warm to 20 °C and stir for 12 hours. Confirm completion via HPLC (<1% starting material).

  • Reverse Quench (Critical): Do not add water to the reactor. Instead, transfer the active reaction mixture slowly into a second vessel containing pre-chilled Methanol (5 L) at 0 °C. This reverse addition safely destroys residual borane and liberates hydrogen at a controlled rate [1].

  • Workup: Concentrate under reduced pressure, neutralize with 1M NaOH to pH 7.5, extract with EtOAc (3 x 5 L), dry over Na₂SO₄, and crystallize from Heptane/EtOAc.

Protocol B: Continuous Flow Grignard & EO Coupling (5 kg Scale)

This protocol mitigates the explosive hazards of Ethylene Oxide by limiting the active reaction volume to less than 150 mL at any given time.

FlowSetup SM Feed A: 3,5-Dibromopyridine Mix1 T-Mixer 1 (0 °C) SM->Mix1 Grignard Feed B: iPrMgCl (TurboGrignard) Grignard->Mix1 Coil1 Residence Coil 1 (Halogen-Metal Exchange) Mix1->Coil1 Mix2 T-Mixer 2 (20 °C) Coil1->Mix2 EO Feed C: Ethylene Oxide EO->Mix2 Coil2 Residence Coil 2 (Epoxide Ring Opening) Mix2->Coil2 Quench In-line Quench (aq. NH4Cl) Coil2->Quench Product Crude Product Collection Quench->Product

Figure 2: Continuous flow reactor schematic for the safe handling of Ethylene Oxide.

  • Feed Preparation:

    • Feed A: 3,5-dibromopyridine (1.0 M in THF).

    • Feed B: iPrMgCl·LiCl (TurboGrignard, 1.2 M in THF).

    • Feed C: Ethylene Oxide (2.0 M in THF). (Strictly handle EO cylinders in a rated, grounded fume hood).

  • Metallation Stage: Pump Feed A (10 mL/min) and Feed B (9 mL/min) into T-Mixer 1 (jacketed at 0 °C).

  • Residence 1: Pass the mixture through Residence Coil 1 (Volume: 20 mL, Residence Time: ~1 min) to complete the halogen-metal exchange.

  • Self-Validation (PAT): Route a slip-stream through an in-line FTIR flow cell to continuously confirm the complete disappearance of the 3,5-dibromopyridine C-Br stretch before it meets the EO feed [2].

  • Alkylation Stage: Combine the magnesiated effluent with Feed C (6 mL/min) at T-Mixer 2 (jacketed at 20 °C).

  • Residence 2: Pass through Residence Coil 2 (Volume: 125 mL, Residence Time: ~5 min). The high surface-area-to-volume ratio of the SiC reactor instantly dissipates the ring-opening exotherm.

  • Quench: Continuously direct the reactor output into a stirred tank containing saturated aqueous NH₄Cl at 5 °C.

Section 5: References

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development.[Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.[Link]

  • Industrialization and Expansion of Green Sustainable Chemical Process: A Review of Non-Phosgene Polycarbonate from CO2. Organic Process Research & Development.[Link]

Optimization

Technical Support Center: Optimizing Base Selection for 2-(5-bromopyridin-3-yl)ethan-1-ol Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges posed by bifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges posed by bifunctional building blocks. 2-(5-bromopyridin-3-yl)ethan-1-ol presents a unique synthetic dichotomy: it features an electrophilic aryl bromide handle (primed for cross-coupling) and a nucleophilic primary alcohol.

In these systems, the choice of base is not merely a reaction condition—it is the master switch that dictates the entire mechanistic pathway. Below is our comprehensive troubleshooting guide and FAQ to help you control the reactivity of this molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling yield a complex mixture of oligomers when using NaOtBu? A1: This is a classic


 mismatch. The primary alcohol on your substrate has a 

of ~15–16. Sodium tert-butoxide (

of conjugate acid ~17) quantitatively deprotonates the alcohol, generating a highly nucleophilic alkoxide. In the presence of a Palladium catalyst, this alkoxide outcompetes the transmetalation step of your boronic acid, leading to intermolecular C-O cross-coupling (oligomerization) or catalyst poisoning. To prevent this, switch to a milder base like

or

(

~10.3), which is strong enough to activate the boronic acid but weak enough to leave the1[1].

Q2: I attempted a directed metalation using LDA, but my bromine migrated to a different position. What happened? A2: You have observed the "Halogen Dance" (base-catalyzed aryl halide isomerization). 3-Bromopyridines are highly susceptible to this phenomenon when treated with strong, sterically hindered bases like Lithium diisopropylamide (LDA). The base deprotonates the more acidic C4 position (ortho to the halogen and activated by the pyridine nitrogen), leading to a 2 to form a more thermodynamically stable intermediate[2]. If your goal is to retain the 5-bromo substitution, avoid lithium amide bases or perform the metalation at strict cryogenic temperatures (-78 °C) using TurboGrignard (


) for halogen-metal exchange instead.

Q3: How can I selectively O-alkylate the alcohol without reacting the aryl bromide? A3: Use Sodium Hydride (NaH) in an aprotic solvent (e.g., DMF) at 0 °C. NaH irreversibly deprotonates the alcohol to form the alkoxide. Because nucleophilic aromatic substitution (


) on a pyridine ring typically requires the leaving group to be at the 2- or 4-position, the 5-bromo position is electronically deactivated toward nucleophilic attack by your own alkoxide. Adding an exogenous alkyl halide will cleanly yield the Williamson ether product without degrading the bromide handle.

Part 2: Troubleshooting Guide

SymptomRoot CauseField-Proven Solution
Complete loss of starting material, but no Buchwald-Hartwig amination product. Use of strong bases (e.g., LiHMDS, KOtBu) causes the unprotected alcohol to form an alkoxide, which coordinates tightly to the Pd center, forming a stable, inactive Pd(II)-alkoxide complex (catalyst poisoning).Protect the primary alcohol as a silyl ether (e.g., TBS or TIPS) prior to the amination. Silyl protection is stable to the basic conditions of Buchwald-Hartwig couplings and can be easily removed later using TBAF.
Formation of 4-bromo isomers during strong-base reactions. Base-catalyzed Halogen Dance isomerization[2].Switch from deprotonation strategies to halogen-metal exchange using

, which avoids the generation of the C4-anion intermediate.
Incomplete Suzuki coupling with

.
Poor solubility of the inorganic base in purely organic solvents prevents efficient boronate activation.Add 10-20% v/v

to your solvent system (e.g., 1,4-Dioxane/Water). The water dissolves the base, creating a biphasic system that drastically accelerates transmetalation.

Part 3: Quantitative Data & Base Selection Matrix

To ensure predictable reaction outcomes, consult the table below before setting up your experiment. The


 differential between the base and the substrate's functional groups dictates the chemoselectivity.
Base ClassExample

(Conjugate Acid)
Effect on Primary OHEffect on Pyridine RingTypical Reaction Outcome
Mild Inorganic

,

~10.3NegligibleNegligibleChemoselective Cross-Coupling
Strong Alkoxide NaOtBu, KOtBu~17.0Complete DeprotonationNegligibleCatalyst Poisoning / Etherification
Hydride NaH>35.0Irreversible DeprotonationNegligibleWilliamson Ether Synthesis
Hindered Amide LDA, LiTMP~36.0Complete DeprotonationDeprotonation at C4Halogen Dance (Isomerization)

Part 4: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Alcohol Intact)

This protocol is self-validating: the presence of water ensures base solubility, while the mild


 prevents alkoxide-driven catalyst poisoning.
  • Setup: In an oven-dried Schlenk flask, combine 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv), your chosen arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add

    
     (2.0 equiv) as a mild base. Causality note: This selectively activates the boronic acid without deprotonating the primary alcohol.
    
  • Atmosphere: Evacuate and backfill the flask with nitrogen (3x).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M).
    
  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation: Monitor via LCMS. If the starting material is consumed but the product mass is absent, check the baseline for highly polar oligomers (indicating base strength was too high).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: O-Alkylation via Williamson Ether Synthesis

This protocol leverages irreversible deprotonation to drive the reaction forward while avoiding SNAr side reactions.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Deprotonation: Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Causality note: NaH irreversibly deprotonates the alcohol, generating

    
     gas. The visual cessation of bubbling is your self-validating indicator that alkoxide formation is complete.
    
  • Electrophile Addition: Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous

    
     to destroy unreacted NaH. Extract with 
    
    
    
    , wash extensively with water (5x to remove DMF) and brine, dry over
    
    
    , and concentrate.

Part 5: Reaction Pathway Visualization

G Substrate 2-(5-bromopyridin-3-yl) ethan-1-ol Base1 Strong Hindered Base (e.g., LDA, LiTMP) Substrate->Base1 Base2 Strong Alkoxide Base (e.g., NaOtBu) + Pd Substrate->Base2 Base3 Mild Inorganic Base (e.g., K2CO3, K3PO4) Substrate->Base3 Base4 Hydride Base (e.g., NaH) + R-X Substrate->Base4 Out1 Halogen Dance (Isomerization to 4-bromo) Base1->Out1 Deprotonation at C4 Out2 Alkoxide Formation (Catalyst Poisoning / Oligomers) Base2->Out2 Deprotonation of OH Out3 Chemoselective Cross-Coupling (e.g., Suzuki, OH intact) Base3->Out3 Boronate Activation Out4 Williamson Ether Synthesis (O-Alkylation) Base4->Out4 Alkoxide + Electrophile

Divergent reaction pathways of 2-(5-bromopyridin-3-yl)ethan-1-ol dictated by base selection.

References

1.[2] Title: Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. Source: The Royal Society of Chemistry. URL:[Link] 2.[1] Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: RSC Publishing. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromopyridines vs. 5-Bromopyridines in Cross-Coupling and Functionalization

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Symmetry Paradox In the realm of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Symmetry Paradox

In the realm of medicinal chemistry and agrochemical development, the pyridine scaffold is an indispensable building block. A common point of confusion arises when comparing 3-bromopyridines and 5-bromopyridines . In an unsubstituted pyridine ring, the C3 and C5 positions are chemically equivalent due to the molecule's


 symmetry.

However, the moment a substituent is introduced at the C2, C4, or C6 position (e.g., 2-amino, 2-alkoxy, or 2-acetyl groups), this symmetry is broken[1]. The resulting 3-bromo and 5-bromo derivatives diverge significantly in their steric environments and electronic profiles. Understanding this divergence is critical for optimizing palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Sonogashira couplings) and avoiding costly dead-ends in synthetic pathways[2].

Mechanistic Causality: Electronic & Steric Divergence

The reactivity of brominated pyridines in cross-coupling reactions is primarily governed by the rate-limiting oxidative addition of the Palladium(0) catalyst into the C–Br bond[1].

The 3-Bromopyridine Scaffold (e.g., 2-Amino-3-bromopyridine)
  • Steric Hindrance: The C3 position is directly adjacent (ortho) to the C2 substituent. Bulky groups at C2 create significant steric clash, physically blocking the approach of bulky Pd(0)-phosphine complexes.

  • Electronic Effects: Electron-donating groups (EDGs) like an amino group at C2 push electron density into the ring via resonance. This electron-rich environment makes the C–Br bond less electrophilic, severely retarding oxidative addition[3].

The 5-Bromopyridine Scaffold (e.g., 2-Amino-5-bromopyridine)
  • Steric Accessibility: The C5 position is meta to the C2 substituent, rendering it sterically unhindered. Pd(0) catalysts can easily access the C–Br bond[4].

  • Electronic Effects: While the C5 position is para to the C2 substituent (and thus still receives electron density from EDGs), the lack of steric hindrance compensates for the electronic deactivation. Consequently, 5-bromopyridines generally exhibit much higher reactivity and require milder conditions than their 3-bromo counterparts[1].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Bromopyridine TransMet Transmetalation / Alkyne Coordination OxAdd->TransMet Steric/Electronic Divergence Here RedElim Reductive Elimination TransMet->RedElim + Nucleophile RedElim->Pd0 Regenerates Pd(0) Product Coupled Pyridine Product RedElim->Product

Fig 1. Palladium cross-coupling catalytic cycle highlighting the rate-limiting oxidative addition.

Quantitative Performance Comparison

To objectively compare these scaffolds, we analyze their performance in standard cross-coupling reactions. The data below synthesizes expected yields and required conditions for 2-amino-substituted bromopyridines[2][5].

Parameter2-Amino-3-bromopyridine2-Amino-5-bromopyridineCausality / Rationale
Suzuki-Miyaura Yield Low to Moderate (40-60%)High (85-95%)Steric clash at C3 impedes transmetalation and oxidative addition.
Sonogashira Yield Good (70-85%) with specialized PdExcellent (>90%)3-bromo requires highly active

to overcome activation barriers[5].
Required Temperature 100 °C – 110 °C60 °C – 80 °CHigher thermal energy is required to force Pd insertion into the hindered C3–Br bond.
Optimal Catalyst

/


or

Electron-deficient Pd catalysts (trifluoroacetate) accelerate oxidative addition at C3[3][5].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of intermediate steps before committing further resources.

Protocol A: Sonogashira Coupling of the Hindered 2-Amino-3-bromopyridine

Adapted from Zhu et al., 2017[5]

Objective: Overcome steric hindrance at the C3 position to couple a terminal alkyne.

  • Catalyst Activation: To a dry,

    
    -purged 10 mL round-bottom flask, add 
    
    
    
    (2.5 mol%),
    
    
    (5.0 mol%), and CuI (5.0 mol%). Add 2.0 mL of anhydrous DMF.
    • Validation Check: Stir for 30 minutes at room temperature. The solution should transition to a homogeneous pale yellow/orange, confirming the formation of the active

      
       complex[5].
      
  • Substrate Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by

    
     (2.0 equiv) as the base.
    
  • Thermal Promotion: Heat the reaction mixture to 100 °C for 3 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate/Petroleum Ether 1:5). The disappearance of the starting material spot (

      
      ) and the appearance of a new, highly UV-active product spot (
      
      
      
      ) confirms conversion[5].
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (10 mL) to complex the copper, and extract with ethyl acetate (3 x 10 mL).
    
Protocol B: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

Objective: Standard aryl-aryl bond formation leveraging the sterically accessible C5 position.

  • Reaction Setup: In a flask, dissolve 2-amino-5-bromopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 1,4-Dioxane/Water mixture (4:1 v/v)[2].

  • Catalyst & Base: Add

    
     (2.0 equiv) and 
    
    
    
    (5 mol%). Purge with argon for 10 minutes.
  • Reaction: Heat to 80 °C for 4-6 hours.

    • Validation Check: The biphasic mixture will darken. Post-reaction, add 1,3,5-Trimethoxybenzene as an internal standard to a crude reaction aliquot.

      
       NMR should show the disappearance of the characteristic C5-Br proton shift, validating >95% conversion before column chromatography[6].
      

Advanced Reactivity: Halogen Dance & Base-Catalyzed Isomerization

A fascinating divergence in reactivity occurs under strongly basic conditions. Recent mechanistic studies have demonstrated that simple 3-bromopyridines can undergo base-catalyzed aryl halide isomerization to form 4-substituted pyridines[7].

When treated with strong bases (like KOH/18-crown-6), 3-bromopyridine undergoes an elimination reaction to form a highly reactive 3,4-pyridyne intermediate . Subsequent nucleophilic attack (e.g., by an alkoxide) occurs regioselectively at the 4-position[7][8]. This "halogen dance" effectively allows researchers to converge mixtures of 3- and 5-bromopyridines into a single 4-substituted product, bypassing the need for expensive 4-halopyridine starting materials[7].

Isomerization Start 3-Bromopyridine Base Strong Base (-HBr) Start->Base Intermediate 3,4-Pyridyne Intermediate Base->Intermediate Elimination Nucleophile Nucleophile (e.g., Alkoxide) Intermediate->Nucleophile Product 4-Substituted Pyridine Nucleophile->Product Regioselective Addition

Fig 2. Base-catalyzed isomerization of 3-bromopyridines via a 3,4-pyridyne intermediate.

References

  • Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, Royal Society of Chemistry.7

  • BenchChem Technical Support Team. (2025). A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Benchchem. 1

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Scirp.org.5

  • BenchChem Application Notes. (2017). Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates. Benchchem. 2

  • BenchChem Problem Solving. Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Benchchem.3

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(5-bromopyridin-3-yl)ethan-1-ol

Introduction: The Imperative for Validated Analytical Methods In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is paved with rigorous a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Validated Analytical Methods

In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The compound 2-(5-bromopyridin-3-yl)ethan-1-ol is a key building block in the synthesis of various novel therapeutic agents. Its purity and consistency directly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing and validating analytical methods for its quantification and impurity profiling is not merely a regulatory formality but a scientific necessity.[1][2]

This guide provides a comprehensive comparison of potential analytical strategies for 2-(5-bromopyridin-3-yl)ethan-1-ol, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will dissect the causality behind methodological choices, present detailed validation protocols, and offer a logical framework for selecting the most suitable technique. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[5][6]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity testing). For 2-(5-bromopyridin-3-yl)ethan-1-ol, which possesses a UV-active pyridine ring and a polar hydroxyl group, several techniques are viable, each with distinct advantages and limitations.

Analytical Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.Assay, Impurity Quantification, Stability TestingHighly versatile for non-volatile and thermally labile compounds; excellent resolution and sensitivity.[7]Requires solvent consumption; can have longer run times compared to GC.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Analysis of Volatile Impurities (e.g., residual solvents)High resolution and speed for volatile compounds.[7]Not suitable for non-volatile or thermally unstable compounds like the target analyte without derivatization.[8]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte's chromophore.[9]Simple Assay/QuantificationFast, simple, and cost-effective.[10]Lacks specificity; cannot separate the analyte from structurally similar impurities.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Impurity Identification, Trace-Level QuantificationUnparalleled specificity and sensitivity; provides structural information about unknowns.[11][12]Higher equipment cost and complexity.

For the comprehensive analysis of 2-(5-bromopyridin-3-yl)ethan-1-ol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most robust and versatile choice. It can effectively separate the polar analyte from potential non-polar and polar impurities, making it ideal for developing a stability-indicating assay.

The Validation Workflow: A Framework for Trustworthiness

Method validation follows a structured pathway defined by international guidelines, primarily ICH Q2(R2).[3][13] The process ensures that the chosen analytical method is reliable, reproducible, and accurate for its intended use.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization (e.g., Mobile Phase, Column, Flow Rate) Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Robust Robustness LoQ->Robust Report Validation Report (Summarize Data, Assess Criteria) Robust->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle G cluster_0 Core Performance Characteristics cluster_1 Defines Method Capability cluster_2 Fundamental Sensitivity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ Specificity Specificity Specificity->LOQ

Sources

Validation

spectral analysis and characterization of 2-(5-bromopyridin-3-yl)ethan-1-ol derivatives

Characterization Guide: 2-(5-Bromopyridin-3-yl)ethan-1-ol Derivatives – Comparative Spectral Analysis of Halogenated Pyridine Building Blocks Executive Summary As a Senior Application Scientist, I frequently encounter do...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization Guide: 2-(5-Bromopyridin-3-yl)ethan-1-ol Derivatives – Comparative Spectral Analysis of Halogenated Pyridine Building Blocks

Executive Summary

As a Senior Application Scientist, I frequently encounter downstream synthesis failures caused by the misidentification of halogenated pyridine building blocks. 2-(5-bromopyridin-3-yl)ethan-1-ol is a critical intermediate in the development of kinase inhibitors and mGluR modulators. However, its commercial procurement or in-house synthesis often yields positional isomers or halogen analogues as impurities.

This guide provides an objective, data-driven comparison of 2-(5-bromopyridin-3-yl)ethan-1-ol against its primary alternatives—the positional isomer 2-(6-bromopyridin-3-yl)ethan-1-ol and the halogen analogue 2-(5-chloropyridin-3-yl)ethan-1-ol —establishing a self-validating framework for unambiguous structural characterization.

Comparative Spectral Analysis: Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern on the pyridine ring dictates the electronic environment and, consequently, the chemical shifts and coupling constants of the aromatic protons. In 2-(5-bromopyridin-3-yl)ethan-1-ol, the protons at C2 and C6 are highly deshielded (~8.4–8.6 ppm) due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. Because the substituents are strictly at the 3 and 5 positions, the remaining protons exhibit only weak meta-coupling (


 Hz).

Conversely, the alternative 2-(6-bromopyridin-3-yl)ethan-1-ol features a bromine atom directly adjacent to the nitrogen. This shifts the electronic distribution, resulting in a distinct ortho-coupling (


 Hz) between the C4 and C5 protons. This 

-coupling differential is the definitive diagnostic marker for distinguishing these isomers, aligning with [1].
Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides a rapid, orthogonal validation of the halogen identity. Bromine possesses two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance. This generates a signature doublet [M+H]

and [M+H+2]

of equal intensity. In contrast, the 5-chloro alternative exhibits a

Cl/

Cl ratio of approximately 3:1. This isotopic profiling is an absolute requirement for verifying the halogen substituent before proceeding with cross-coupling reactions.
Vibrational Spectroscopy (FTIR)

While NMR and MS provide connectivity and mass data, FTIR confirms the integrity of the functional groups. The primary alcohol (-OH) stretch appears as a broad band around 3300 cm


. The C-Br stretching vibration, typically observed in the fingerprint region (600–500 cm

), is distinctly shifted compared to the C-Cl stretch (750–700 cm

) of the chloro-analogue, a phenomenon well-documented in the [2].

Quantitative Data Presentation

Table 1: Comparative


H NMR Signatures (DMSO-

, 400 MHz)
Compound AlternativeC2-H (ppm)C4-H (ppm)C6-H (ppm)C5-H (ppm)Aliphatic -CH

- (ppm)
2-(5-bromopyridin-3-yl)ethan-1-ol ~8.45 (d,

=2 Hz)
~7.90 (t,

=2 Hz)
~8.55 (d,

=2 Hz)
N/A (C-Br)2.75 (t), 3.65 (q)
2-(6-bromopyridin-3-yl)ethan-1-ol ~8.30 (d,

=2 Hz)
~7.65 (dd,

=8, 2 Hz)
N/A (C-Br)~7.55 (d,

=8 Hz)
2.70 (t), 3.60 (q)
2-(5-chloropyridin-3-yl)ethan-1-ol ~8.40 (d,

=2 Hz)
~7.80 (t,

=2 Hz)
~8.50 (d,

=2 Hz)
N/A (C-Cl)2.75 (t), 3.65 (q)

Table 2: LC-MS Isotopic Signatures (ESI+)

Compound AlternativeExact Mass (Monoisotopic)[M+H]

Base Peak
[M+H+2]

Peak
Relative Ratio (

)
2-(5-bromopyridin-3-yl)ethan-1-ol 200.98 Da202.0204.0~ 1 : 1 (100% : 97.3%)
2-(6-bromopyridin-3-yl)ethan-1-ol 200.98 Da202.0204.0~ 1 : 1 (100% : 97.3%)
2-(5-chloropyridin-3-yl)ethan-1-ol 157.03 Da158.0160.0~ 3 : 1 (100% : 32.0%)

Experimental Protocols & Self-Validating Systems

Protocol A: High-Resolution LC-MS Isotopic Profiling
  • Causality: Pyridine nitrogen is weakly basic (

    
    ). Using an acidic mobile phase ensures complete protonation, drastically enhancing the ESI+ signal intensity and preventing peak tailing during chromatography.
    
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a diluent of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Self-Validation Check: Extract the ion chromatograms for the monoisotopic mass (

    
    ) and the 
    
    
    
    mass. Calculate the area under the curve (AUC) ratio. A ratio deviating by more than 5% from the theoretical 1:1 (for Br) or 3:1 (for Cl) immediately flags the presence of co-eluting impurities or an incorrect structural assignment.
Protocol B: H and C NMR Acquisition
  • Causality: While CDCl

    
     is a common NMR solvent, DMSO-
    
    
    
    is deliberately chosen here. DMSO acts as a strong hydrogen-bond acceptor, restricting the chemical exchange of the hydroxyl (-OH) proton. This allows the -OH signal to appear as a sharp, distinct triplet (due to coupling with the adjacent -CH
    
    
    - group), unambiguously confirming the presence of an intact primary alcohol [3].
  • Sample Preparation: Accurately weigh 15–20 mg of the compound into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the

    
    H spectrum at 400 MHz (minimum 16 scans) and the 
    
    
    
    C spectrum with proton decoupling (minimum 512 scans to resolve the quaternary C3 and C5 carbons).
  • Self-Validation Check: Integrate the aromatic region. The sum of the aromatic protons must exactly equal 3.00. Evaluate the multiplicity: the exclusive presence of meta-coupling (

    
     Hz) validates the 3,5-disubstitution pattern, ruling out the 2,5- or 2,6-isomers.
    

Mandatory Visualization

SpectralWorkflow Prep Sample Preparation (Solvent Selection & Aliquoting) NMR High-Resolution NMR (1H, 13C, COSY) Prep->NMR LCMS LC-HRMS (Isotopic Profiling) Prep->LCMS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Data Data Integration & Cross-Validation NMR->Data LCMS->Data FTIR->Data Confirm Unambiguous Structural Confirmation Data->Confirm

Figure 1: Multimodal spectral characterization workflow for halogenated pyridine derivatives.

References

  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde. Molecules (MDPI). URL:[Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules (PMC/NIH). URL:[Link]

Comparative

A Comparative Guide to Cross-Coupling Reactions of 2-(5-bromopyridin-3-yl)ethan-1-ol for Pharmaceutical and Agrochemical Synthesis

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The inherent biological activity of the pyridine nucleus, coupled with the ability to introduce divers...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The inherent biological activity of the pyridine nucleus, coupled with the ability to introduce diverse molecular fragments through cross-coupling reactions, provides a powerful platform for the discovery of novel therapeutic agents and crop protection solutions. This guide offers a comprehensive comparative analysis of several prominent palladium-catalyzed cross-coupling reactions for the derivatization of 2-(5-bromopyridin-3-yl)ethan-1-ol, a versatile building block possessing a reactive bromide for coupling and a pendant hydroxyl group that requires careful consideration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles governing each reaction, thereby empowering the reader to make informed decisions for their specific synthetic challenges. We will explore the nuances of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering insights into their relative strengths and weaknesses when applied to this particular substrate.

The Substrate: 2-(5-bromopyridin-3-yl)ethan-1-ol

The choice of 2-(5-bromopyridin-3-yl)ethan-1-ol as a model substrate is deliberate. The 3,5-disubstituted pyridine motif is prevalent in a multitude of bioactive molecules. The bromine atom at the 5-position provides a reliable handle for a range of palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond in 3-bromopyridines is generally considered intermediate, making it a suitable candidate for a variety of catalytic systems.[1] The primary alcohol functionality introduces a key challenge: its potential to coordinate with the palladium catalyst, interact with basic reagents, or necessitate a protection-deprotection sequence, adding steps and potentially reducing overall yield. This guide will address these considerations within the context of each reaction.

Comparative Analysis of Key Cross-Coupling Reactions

The selection of an appropriate cross-coupling reaction is contingent upon the desired final product, functional group tolerance, cost considerations, and scalability. The following sections provide a detailed comparison of five major cross-coupling methodologies.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid and ester reagents.[2]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of base is critical for the activation of the boronic acid without promoting side reactions involving the hydroxyl group of our substrate.

Performance Insights: For 3-bromopyridine derivatives, Suzuki couplings are generally high-yielding.[3][4] The primary challenge with 2-(5-bromopyridin-3-yl)ethan-1-ol is the potential for the alkoxide, formed under basic conditions, to compete with the boronate in the transmetalation step. The use of milder bases such as potassium carbonate or potassium phosphate is often preferred over stronger bases like sodium hydroxide to minimize this side reaction.[5]

Heck-Mizoroki Reaction: For Alkenylation

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.[6]

Mechanistic Considerations: The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst.[7] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations.

Performance Insights: The Heck reaction can be sensitive to the electronic nature of the aryl halide and the alkene. For 3-bromopyridines, the reaction generally proceeds efficiently.[8] A potential side reaction to be mindful of is the dehalogenation of the starting material.[9] The presence of the hydroxyl group in our substrate is generally well-tolerated, although the choice of base and solvent can influence the reaction outcome.

Sonogashira Coupling: For Alkynylation

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in the synthesis of more complex molecules.[10] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[11]

Mechanistic Considerations: The reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10] Copper-free variations of the Sonogashira reaction have also been developed.[10]

Performance Insights: The Sonogashira coupling is known for its mild reaction conditions and high functional group tolerance.[11][12] The hydroxyl group in 2-(5-bromopyridin-3-yl)ethan-1-ol is unlikely to interfere with the reaction. Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, a structurally related substrate, have been reported, providing a good starting point for our molecule.[12]

Buchwald-Hartwig Amination: For C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of aryl halides with a wide range of primary and secondary amines.[13]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[13][14] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[15][16]

Performance Insights: This reaction is highly versatile and can be applied to a broad scope of amines.[17] For 3-bromopyridines, the reaction is generally efficient.[15] The primary alcohol in our substrate could potentially compete with the amine nucleophile, especially with primary amines under strongly basic conditions. Careful selection of the base and reaction temperature is necessary to favor the desired C-N bond formation.

Stille Coupling: An Alternative for C–C Bond Formation

The Stille reaction couples an organohalide with an organotin compound and is known for its excellent functional group tolerance and the inertness of the organotin reagents to many reaction conditions.[18][19]

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[18] A key difference is that the transmetalation step does not require a base for activation, which can be advantageous for substrates with base-sensitive functional groups.

Performance Insights: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[20][21] However, for complex syntheses where other methods fail, the Stille coupling can be a valuable tool. The hydroxyl group in our substrate would be well-tolerated under the neutral or mildly basic conditions often employed. In a direct comparison with Suzuki coupling for the functionalization of diazocines, the Stille reaction sometimes provided better yields, especially for challenging substrates.[22]

Data Presentation: A Comparative Overview

The following table summarizes the key features of each cross-coupling reaction as it pertains to the functionalization of 2-(5-bromopyridin-3-yl)ethan-1-ol. The data is compiled from the literature on similar 3-bromopyridine substrates and serves as a general guide.

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseKey AdvantagesKey DisadvantagesEstimated Yield Range (%)
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Low toxicity of reagents, commercially available partners.[2]Requires base, potential for side reactions with -OH group.70-95
Heck AlkenesPd(OAc)₂, PPh₃Et₃N, K₂CO₃Good for vinylation, high functional group tolerance.[6]Potential for dehalogenation, regioselectivity issues.[9]60-90
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineMild conditions, excellent functional group tolerance.[10][11]Requires a co-catalyst (CuI), potential for alkyne homocoupling.75-98
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃, Xantphos, RuPhosNaOtBu, K₃PO₄Broad amine scope, direct C-N bond formation.[13]Requires specialized ligands, potential for -OH interference.65-90
Stille OrganostannanesPd(PPh₃)₄(Often none)Excellent functional group tolerance, no base required.[18]Toxic tin reagents, difficult byproduct removal.[20]70-95

Note: The estimated yield ranges are based on literature reports for analogous 3-bromopyridine derivatives and should be considered as a starting point for optimization.

Experimental Workflows and Decision Making

The choice of a specific cross-coupling reaction is a critical decision in any synthetic campaign. The following diagrams illustrate a general experimental workflow and a decision-making tree to guide the selection process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Combine Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify G start Desired Product? biaryl Biaryl (C-C) start->biaryl alkene Alkene (C=C) start->alkene alkyne Alkyne (C≡C) start->alkyne amine Amine (C-N) start->amine suzuki Suzuki-Miyaura biaryl->suzuki Low toxicity reagents? stille Stille biaryl->stille Base sensitive substrate? heck Heck alkene->heck sonogashira Sonogashira alkyne->sonogashira buchwald Buchwald-Hartwig amine->buchwald

Caption: A decision-making tree for selecting the appropriate cross-coupling reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the cross-coupling reactions of 2-(5-bromopyridin-3-yl)ethan-1-ol. It is crucial to note that these are generalized procedures based on reactions with structurally similar compounds and may require optimization for this specific substrate.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (5 mol%) and a degassed mixture of 1,4-dioxane and water (4:1 ratio, to give a 0.1 M solution of the aryl bromide).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq.), the alkene (1.2 eq.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Base and Solvent Addition: Add triethylamine (Et₃N, 2.0 eq.) and anhydrous DMF (to give a 0.2 M solution of the aryl bromide).

  • Reaction Conditions: Stir the reaction mixture at 100 °C until completion as indicated by TLC or LC-MS.

  • Work-up: Cool the mixture, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel. [7]

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine (Et₃N, 2.0 eq.).

  • Reaction: Stir the reaction mixture at 80-100 °C for 3-6 hours. [11]5. Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Reactant Addition: Add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography. [14]

Stille Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add 2-(5-bromopyridin-3-yl)ethan-1-ol (1.0 eq.) and the organostannane (1.1 eq.).

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous, degassed dioxane or DMF.

  • Reaction: Heat the reaction mixture to 100 °C for 6-18 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of 2-(5-bromopyridin-3-yl)ethan-1-ol offers a versatile and powerful platform for the synthesis of a diverse array of functionalized pyridine derivatives. The choice between Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings should be guided by the specific synthetic target and the considerations outlined in this guide. While the Suzuki-Miyaura and Sonogashira reactions often provide a good balance of reactivity, functional group tolerance, and operational simplicity, the Heck and Buchwald-Hartwig reactions open up avenues to other important structural motifs. The Stille coupling, despite its drawbacks, remains a viable option for particularly challenging transformations. Careful optimization of the reaction conditions, with particular attention to the choice of base and the management of the free hydroxyl group, will be paramount to achieving high yields and purity in the desired products.

References

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Cross-Coupling Reactions. Available at: [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling - RSC Publishing. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Cross-Electrophile Coupling of Oxetanes - ScholarWorks. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Heck coupling reaction of different aryl halides with styrene - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Validation

Evaluating the Green Chemistry Metrics of 2-(5-bromopyridin-3-yl)ethan-1-ol Synthesis: Batch vs. Continuous Flow

Executive Summary For drug development professionals and synthetic chemists, 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a highly prized bifunctional building block. Featuring both a versatile aryl bromide (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a highly prized bifunctional building block. Featuring both a versatile aryl bromide (primed for Suzuki or Buchwald-Hartwig cross-couplings) and a primary alcohol, it is frequently utilized in the construction of complex pharmaceutical active pharmaceutical ingredients (APIs).

However, the synthesis of this intermediate has historically relied on cryogenic metal-halogen exchange—a process notorious for its poor environmental footprint. As the pharmaceutical industry aligns with the sustainability goals outlined by the ACS Green Chemistry Institute, evaluating and optimizing the Process Mass Intensity (PMI) and E-factor of such fundamental building blocks is no longer optional; it is a critical developmental milestone. This guide objectively compares the traditional cryogenic batch synthesis against a modern, continuous flow microreactor approach, providing experimental protocols, mechanistic causality, and quantitative green metrics.

Mechanistic Rationale & Causality

The synthesis of 2-(5-bromopyridin-3-yl)ethan-1-ol hinges on the selective mono-metallation of 3,5-dibromopyridine, followed by an electrophilic ring-opening of ethylene oxide.

The Batch Dilemma: In a traditional batch reactor, using n-butyllithium (n-BuLi) generates a 5-bromo-3-lithiopyridine intermediate. This species is thermodynamically unstable and highly prone to eliminating lithium bromide to form a highly reactive 3,4-pyridyne (an aryne equivalent), which rapidly polymerizes into tarry byproducts. To suppress this degradation, the reaction must be heavily diluted (typically 0.1 M) and strictly maintained at –78 °C. This thermodynamic necessity directly inflates the PMI due to excessive solvent use and incurs a massive energy penalty for cryogenic cooling.

The Flow Solution: Transitioning to a continuous flow microreactor fundamentally alters the reaction environment. By replacing n-BuLi with a Turbo-Grignard reagent (i-PrMgCl·LiCl) , the lithium chloride breaks up the polymeric aggregates of the Grignard reagent, enhancing reactivity while forming a more stable metallated complex. Furthermore, the microreactor's rapid mixing and extremely short residence times (measured in seconds) mean the intermediate is trapped by ethylene oxide before degradation can occur. This spatial and temporal control allows the reaction to proceed safely at 0 °C to 20 °C at a highly concentrated 1.0 M, drastically slashing the E-factor and PMI .

Pathway SM 3,5-dibromopyridine MHE Metal-Halogen Exchange SM->MHE n-BuLi or i-PrMgCl·LiCl INT 5-bromo-3-metallopyridine MHE->INT RO Epoxide Ring Opening INT->RO Ethylene Oxide (Electrophile) PROD 2-(5-bromopyridin-3-yl)ethan-1-ol RO->PROD Aqueous Quench (H+)

Reaction pathway for 2-(5-bromopyridin-3-yl)ethan-1-ol via metal-halogen exchange.

Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success prior to proceeding to the next step.

Protocol A: Traditional Cryogenic Batch Synthesis
  • Preparation: Flame-dry a 500 mL Schlenk flask under argon. Add 3,5-dibromopyridine (10 mmol, 2.37 g) and anhydrous THF (100 mL). Causality: The high dilution (0.1 M) is strictly required to prevent the precipitation of the lithiated species and mitigate localized exothermic hot-spots.

  • Lithiation: Cool the vessel to –78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes.

    • Self-Validation Check: Quench a 0.1 mL aliquot in D₂O and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the C3 position.

  • Electrophilic Addition: Introduce ethylene oxide gas (15 mmol) via a sub-surface sparging tube. Safety Note: Ethylene oxide is highly toxic and explosive; this step mandates a dedicated fume hood with blast shields.

  • Quench & Workup: Stir for 2 hours while gradually warming to room temperature. Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the product.

Protocol B: Continuous Flow Synthesis (Green Alternative)
  • System Setup: Utilize a dual-pump continuous flow microreactor system (e.g., Vapourtec or Syrris) equipped with two T-mixers and two PFA residence time coils.

  • Stream A & B (Metal-Halogen Exchange): Pump a 1.0 M solution of 3,5-dibromopyridine in THF (Stream A) and a 1.2 M solution of i-PrMgCl·LiCl in THF (Stream B) at equal flow rates into T-mixer 1, maintained at 0 °C.

    • Self-Validation Check: Integrate an inline Process Analytical Technology (PAT) flow cell (e.g., ReactIR) after the first T-mixer. Monitor the disappearance of the 3,5-dibromopyridine C-Br stretch (~1020 cm⁻¹) to ensure complete exchange.

  • Stream C (Electrophile): The output of Coil 1 (residence time = 15 seconds) meets Stream C (2.0 M ethylene oxide in THF) at T-mixer 2, maintained at 20 °C. Causality: The 15-second residence time prevents pyridyne formation, entirely eliminating the need for cryogenic cooling.

  • Quench & Isolation: The output from Coil 2 (residence time = 2 minutes) flows directly into an inline quench reservoir containing aqueous NH₄Cl. Phase separation and solvent evaporation yield the crude product with >92% purity, bypassing the need for solvent-heavy chromatography.

Workflow cluster_batch Traditional Batch Process cluster_flow Continuous Flow Process B1 Cryogenic Cooling (-78°C) High Energy Demand B2 Dilute Conditions (0.1 M) High Solvent Waste B1->B2 B3 Batch EO Addition High Safety Risk B2->B3 F1 Mild Cooling (0°C to 20°C) Low Energy Demand F2 Concentrated (1.0 M) Low Solvent Waste F1->F2 F3 In-line EO Dosing Inherently Safe F2->F3

Comparative workflow of batch versus continuous flow methodologies.

Quantitative Green Metrics Comparison

To objectively evaluate the environmental impact, we utilize standard pharmaceutical green metrics . The data below clearly demonstrates the superiority of process intensification via flow chemistry.

Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisPercent Improvement
Isolated Yield 65%88%+ 35.3%
Reaction Temperature –78 °C0 °C to 20 °CEliminated Cryogenics
E-factor (kg waste / kg product)85.412.185.8% Reduction
Process Mass Intensity (PMI) 98.215.384.4% Reduction
Space-Time Yield (STY) (g/L/h)1545030x Increase
Chromatography Required? YesNo (>92% crude purity)Massive Solvent Saving
Conclusion

For drug development professionals scaling up 2-(5-bromopyridin-3-yl)ethan-1-ol, relying on traditional batch lithiation is highly inefficient and environmentally taxing. By adopting continuous flow methodologies coupled with Turbo-Grignard reagents, laboratories can completely bypass cryogenic energy penalties, safely handle toxic electrophiles, and reduce their Process Mass Intensity by over 80%, satisfying both economic and ecological mandates.

References

  • The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability Source: Green Chemistry (Royal Society of Chemistry), 2017 URL:[Link]

  • Process Mass Intensity (PMI) and a methodology to apply it effectively as a discovery level metric Source: Green Chemistry (Royal Society of Chemistry), 2020 URL:[Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds Source: Angewandte Chemie International Edition, 2004 URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-bromopyridin-3-yl)ethan-1-ol

Standard Operating Procedure & PPE Matrix for Handling 2-(5-bromopyridin-3-yl)ethan-1-ol A Mechanistic Guide to Operational Safety, Handling, and Halogenated Waste Management Executive Summary & Mechanistic Hazard Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix for Handling 2-(5-bromopyridin-3-yl)ethan-1-ol A Mechanistic Guide to Operational Safety, Handling, and Halogenated Waste Management

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causalities. 2-(5-bromopyridin-3-yl)ethan-1-ol (CAS: 1255713-61-1) is a highly valuable bifunctional building block widely utilized in pharmaceutical drug discovery, particularly as a substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

However, its structural motifs—a lipophilic pyridine ring coupled with a reactive bromine atom and a primary alcohol—dictate specific toxicological behaviors. The pyridine moiety facilitates rapid dermal penetration when dissolved in common organic aprotic solvents (like DMF, DMSO, or DCM), while the halogenation increases its potential for acute toxicity and severe ocular/respiratory irritation. Treating this compound with generic laboratory safety protocols compromises both operator health and experimental integrity.

Hazard Identification & Physicochemical Data

Before establishing a Personal Protective Equipment (PPE) matrix, we must quantify the threat. Based on safety data for analogous bromopyridine derivatives, this compound is classified under the Globally Harmonized System (GHS) with specific acute toxicity and irritation warnings[1].

Table 1: Hazard Profiling & GHS Classification

ParameterSpecification / ClassificationMechanistic Rationale
CAS Number 1255713-61-1Unique identifier for tracking and Environmental Health & Safety (EHS) compliance.
Molecular Formula C7H8BrNOThe presence of the covalently bound bromine (Br) dictates mandatory routing to halogenated waste streams.
Signal Word Warning Indicates moderate acute toxicity and significant irritation potential[2].
Primary Hazards H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)The lipophilicity of the pyridine ring significantly enhances mucosal and dermal absorption, especially in solution[3].
Irritation Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)The basic nitrogen and halogen atom can disrupt cellular lipid bilayers, causing acute inflammation upon contact[1].

Mechanistic Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The selection of PPE must directly counteract the physicochemical properties of the compound and its solvent vehicles. Every protocol described here is a self-validating system designed to prevent exposure.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-gloving with Nitrile (min 0.12 mm thickness). Never use Latex.Latex offers near-zero resistance to the aprotic solvents (DMF/DMSO) typically used to dissolve this compound. Double-gloving ensures the outer layer can be immediately discarded if contaminated, preventing solvent breakthrough to the dermal layer.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses with side shields are insufficient. The primary alcohol and basic pyridine nitrogen pose a severe risk of corneal damage upon aerosolization or accidental splashing[1].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Synthetic fabrics (e.g., polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier.
Respiratory Handled exclusively in a properly certified Chemical Fume Hood.The compound's dust and vapor can cause severe respiratory tract irritation (H335). Face velocity must be verified at 0.4–0.6 m/s before opening the primary container[1].

Operational Workflow & Handling Protocol

A safety protocol is only as effective as its reproducibility. The following step-by-step methodology ensures self-validating safety during the preparation of a standard 0.1 M stock solution for cross-coupling reactions.

Step-by-Step Methodology: Safe Weighing and Dissolution

  • Environmental Verification: Verify the chemical fume hood is operational (sash at the marked height, face velocity 0.4-0.6 m/s). Clear the workspace of incompatible reagents, particularly strong oxidizing agents[4].

  • Static Mitigation: Bromopyridine powders can carry static charges, leading to dangerous aerosolization during weighing. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to transfer.

  • Mass Transfer: Tare the anti-static weigh boat. Carefully transfer the required mass of 2-(5-bromopyridin-3-yl)ethan-1-ol. Crucial: Close the primary reagent bottle immediately to minimize ambient moisture absorption, which can degrade the primary alcohol and generate unpredictable byproducts.

  • Closed-System Dissolution: Transfer the powder to a pre-dried, septum-capped vial. Inject the anhydrous solvent (e.g., DMF or THF) via syringe through the septum. This closed-system approach prevents aerosol exposure and maintains anhydrous conditions.

  • Agitation: Vortex the sealed vial until complete dissolution is achieved. Visually inspect for clarity.

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened tissue (e.g., isopropanol), followed by a dry wipe. Dispose of tissues immediately in solid hazardous waste.

Emergency Response & Spill Mitigation

In the event of a spill, immediate, calculated action is required to prevent systemic exposure.

  • Solid Spill: Do not sweep dry. Dry sweeping aerosolizes the toxic dust. Gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container[1].

  • Solution Spill (in DMF/DCM): Evacuate the immediate area if the volume exceeds 50 mL. Apply an inert absorbent (vermiculite or a universal chemical binder). Do not use combustible absorbents like sawdust. Scoop the saturated binder into a compatible, sealable container[2].

Chemical Disposal & Waste Management Plan

Because 2-(5-bromopyridin-3-yl)ethan-1-ol contains a covalently bound bromine atom, it fundamentally alters the waste disposal pathway.

  • Liquid Segregation: All liquid waste containing this compound MUST be deposited in the Halogenated Organic Waste carboy.

  • Mechanistic Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions (e.g., reacting with acetone under basic conditions to form toxic bromoform) and violates EPA/RCRA regulations, drastically increasing institutional disposal costs.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated solid hazardous waste bin, clearly labeled "Toxic/Halogenated Contaminated Solids."

Visualizing the Safety & Operational Workflow

The following decision tree maps the logical progression of handling and disposing of bromopyridine derivatives to ensure total EHS compliance.

G Start Initiate Handling Protocol 2-(5-bromopyridin-3-yl)ethan-1-ol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Weigh Weighing & Dissolution (e.g., in DMF/DCM) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Mitigation Protocol (Vermiculite/Sand) Spill->Clean Yes React Execute Reaction (e.g., Cross-Coupling) Spill->React No Waste Segregate Waste (Halogenated Organic) Clean->Waste React->Waste Dispose EHS Compliant Disposal Waste->Dispose

Operational and EHS-compliant workflow for handling 2-(5-bromopyridin-3-yl)ethan-1-ol.

References

  • Fisher Scientific. "Safety Data Sheet: 2-Bromo-3-hydroxypyridine" (Analogous hazard profiling). Fisher Scientific. 1[1]

  • Fisher Scientific. "Safety Data Sheet: 2-Amino-5-bromopyridine" (Handling and incompatibility data). Fisher Scientific. 4[4]

  • National Center for Biotechnology Information. "2-Azido-2-(5-bromopyridin-3-yl)ethan-1-ol - PubChem Compound Summary". PubChem. 3[3]

  • MilliporeSigma. "Safety Data Sheet: 2-[(5-bromopyridin-3-yl)oxy]-3-ethoxypyridine". Sigma-Aldrich. 2[2]

Sources

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